molecular formula C11H13NO4 B1325040 6-(Tetrahydropyran-4-yloxy)nicotinic acid CAS No. 886851-55-4

6-(Tetrahydropyran-4-yloxy)nicotinic acid

Cat. No.: B1325040
CAS No.: 886851-55-4
M. Wt: 223.22 g/mol
InChI Key: OLOSQIMMFCSJHD-UHFFFAOYSA-N
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Description

6-(Tetrahydropyran-4-yloxy)nicotinic acid is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(oxan-4-yloxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c13-11(14)8-1-2-10(12-7-8)16-9-3-5-15-6-4-9/h1-2,7,9H,3-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOSQIMMFCSJHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640288
Record name 6-[(Oxan-4-yl)oxy]pyridine-3-carboxylic acid
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Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886851-55-4
Record name 6-[(Tetrahydro-2H-pyran-4-yl)oxy]-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886851-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[(Oxan-4-yl)oxy]pyridine-3-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID00640288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-(Tetrahydropyran-4-yloxy)nicotinic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-(tetrahydropyran-4-yloxy)nicotinic acid, a heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its chemical structure, explore plausible synthetic pathways with mechanistic insights, detail its analytical characterization, and discuss its current and potential applications in drug discovery and development.

Unveiling the Chemical Architecture

This compound is a derivative of nicotinic acid, also known as vitamin B3. Its structure is characterized by a pyridine ring substituted with a carboxylic acid group at the 3-position and a tetrahydropyran-4-yloxy group at the 6-position.

The core of the molecule is the nicotinic acid scaffold, a well-established pharmacophore. The key modification is the ether linkage at the 6-position to a tetrahydropyran (THP) moiety. The THP ring is a saturated heterocyclic ether that is often employed in medicinal chemistry as a bioisostere for other groups to improve physicochemical properties such as solubility and metabolic stability.

Molecular Structure:

Williamson_Ether_Synthesis Methyl_6-chloronicotinate Methyl 6-chloronicotinate Intermediate_Alkoxide Tetrahydropyran-4-alkoxide Methyl_6-chloronicotinate->Intermediate_Alkoxide SN2 Attack Tetrahydropyran-4-ol Tetrahydropyran-4-ol Base Base (e.g., NaH) Tetrahydropyran-4-ol->Base Deprotonation Base->Intermediate_Alkoxide Methyl_ester_product Methyl 6-(tetrahydropyran-4-yloxy)nicotinate Intermediate_Alkoxide->Methyl_ester_product

Caption: Williamson ether synthesis for the formation of the ester precursor.

Stage 2: Hydrolysis to the Carboxylic Acid

The second stage is the hydrolysis of the resulting ester (e.g., methyl 6-(tetrahydropyran-4-yloxy)nicotinate) to the final carboxylic acid product. This is a standard ester hydrolysis reaction.

  • Reagents:

    • Methyl 6-(tetrahydropyran-4-yloxy)nicotinate

    • A base (e.g., sodium hydroxide, lithium hydroxide) or an acid (e.g., hydrochloric acid)

    • A suitable solvent system (e.g., methanol/water, ethanol/water)

Base-catalyzed hydrolysis (saponification) is a common choice. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final product, this compound.

Ester_Hydrolysis Methyl_ester Methyl 6-(tetrahydropyran-4-yloxy)nicotinate Base Base (e.g., NaOH) Methyl_ester->Base Saponification Acid_Workup Acid Workup (e.g., HCl) Base->Acid_Workup Final_Product This compound Acid_Workup->Final_Product

Caption: Hydrolysis of the ester precursor to the final carboxylic acid.

Analytical Characterization: Confirming the Structure

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Expected signals would include:

    • Aromatic protons on the pyridine ring, typically in the downfield region.

    • A multiplet for the proton at the 4-position of the tetrahydropyran ring, shifted downfield due to the adjacent oxygen atom.

    • Multiplets for the methylene protons of the tetrahydropyran ring.

    • A broad singlet for the carboxylic acid proton, which is exchangeable with D2O.

  • 13C NMR: The carbon NMR spectrum reveals the different carbon environments. Key signals would correspond to:

    • Carbons of the pyridine ring, with the carbon attached to the oxygen appearing at a characteristic downfield shift.

    • The carbonyl carbon of the carboxylic acid.

    • The carbon at the 4-position of the tetrahydropyran ring bonded to the ether oxygen.

    • The methylene carbons of the tetrahydropyran ring.

3.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. For this compound, the expected molecular ion peak [M+H]+ would be observed in positive ion mode.

3.3. Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule. Characteristic absorption bands would include:

  • A broad O-H stretch from the carboxylic acid group.

  • A strong C=O stretch from the carboxylic acid carbonyl group.

  • C-O stretching vibrations from the ether linkage and the tetrahydropyran ring.

  • C=N and C=C stretching vibrations from the pyridine ring.

Table 1: Predicted Spectroscopic Data

TechniquePredicted Key Signals/Bands
1H NMR Aromatic protons (~7.0-9.0 ppm), THP CH-O (~4.5-5.0 ppm), THP CH2 (~1.5-4.0 ppm), COOH (~10-13 ppm)
13C NMR Pyridine carbons (~110-160 ppm), C=O (~165-175 ppm), THP C-O (~70-80 ppm), THP CH2 (~25-40 ppm)
Mass Spec (ESI+) [M+H]+ at m/z corresponding to C11H13NO4 + H+
IR (cm-1) ~3000 (broad, O-H), ~1700 (C=O), ~1250 & ~1050 (C-O)

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the 6-(tetrahydropyran-4-yloxy) moiety onto the nicotinic acid scaffold can be a strategic move in drug design for several reasons:

  • Improved Physicochemical Properties: The tetrahydropyran ring can enhance aqueous solubility and modulate lipophilicity (LogP), which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

  • Metabolic Stability: The ether linkage is generally more stable to metabolic degradation compared to other functional groups, potentially leading to a longer half-life of the drug candidate.

  • Scaffold for Further Derivatization: The carboxylic acid group provides a convenient handle for further chemical modifications, allowing for the synthesis of a library of derivatives to explore structure-activity relationships (SAR).

Derivatives of nicotinic acid are known to possess a wide range of biological activities, including anti-inflammatory, antibacterial, and potential anticancer effects. [1][2]The this compound scaffold can serve as a valuable building block for the development of novel therapeutic agents targeting various diseases. For instance, similar structures have been investigated as inhibitors of specific enzymes or as ligands for various receptors.

Conclusion

This compound represents a synthetically accessible and medicinally relevant scaffold. Its preparation via established methods like the Williamson ether synthesis, followed by ester hydrolysis, allows for its efficient production. The combination of the biologically active nicotinic acid core with the property-modulating tetrahydropyran moiety makes it an attractive starting point for the design and synthesis of new chemical entities with potentially improved pharmacological profiles. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

  • CN103570612A - Preparation method of 6-chloronicotinic acid - Google P
  • Synthesis method of 6-methyl nicotine - Eureka | P
  • Synthesis of nicotinic compounds - US2409806A - Google Patents.
  • CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one - Google P
  • The Williamson Ether Synthesis - Master Organic Chemistry. Available from: [Link]

  • US4738924A - Method for the production of 6-hydroxynicotinic acid - Google Patents.
  • Williamson Ether Synthesis Reaction Mechanism - YouTube. Available from: [Link]

  • Williamson ether synthesis - Wikipedia. Available from: [Link]

  • Synthesis of novel nicotinohydrazide and (1,3,4-oxadiazol-2-yl)-6-(trifluoromethyl)pyridine derivatives as potential anticancer agents - PubMed. Available from: [Link]

  • Nicotinic acid and derivatives as multifunctional pharmacophores for medical applic
  • Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. | Theoretical and Computational Chemistry | ChemRxiv | Cambridge Open Engage. Available from: [Link]

  • (PDF) Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. - ResearchGate. Available from: [Link]

  • Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated R
  • Synthesis, spectroscopic characterization, and biological screening of levofloxacin based organotin(IV) derivatives | Request PDF - ResearchGate. Available from: [Link]

  • Nicotinic acid and derivatives as multifunctional pharmacophores for medical applic
  • (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives - ResearchGate. Available from: [Link]

  • Pharmacological applications of azomethine derivatives in the therapy of different diseases. (URL not available)

Sources

6-(Tetrahydropyran-4-yloxy)nicotinic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 6-(Tetrahydropyran-4-yloxy)nicotinic Acid

Authored by: A Senior Application Scientist

Executive Summary and Introduction

This compound is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug development. Its structural motif, featuring a nicotinic acid core linked to a tetrahydropyran (THP) moiety via an ether linkage, is prevalent in a range of biologically active molecules and clinical candidates. The synthesis of this compound is a critical step in the development of novel therapeutics, demanding robust, scalable, and efficient chemical pathways.

This technical guide provides an in-depth analysis of the primary synthetic routes to this compound. Moving beyond a mere recitation of steps, this document elucidates the underlying chemical principles, explains the causality behind procedural choices, and offers field-proven insights into process optimization. The content is structured to empower researchers, chemists, and drug development professionals with the foundational knowledge required to confidently synthesize and scale this important intermediate. We will explore the most prevalent and practical methodologies, including Nucleophilic Aromatic Substitution (SNAr), Williamson-like ether synthesis, and the Mitsunobu reaction, providing both a comparative analysis and detailed experimental protocols.

Retrosynthetic Analysis and Strategic Overview

A logical approach to any synthesis begins with a retrosynthetic analysis to identify the most strategic bond disconnections. For this compound, the most logical disconnection is the C-O ether bond between the pyridine ring and the tetrahydropyran ring.

G cluster_0 Key Precursors Target This compound Disconnection C-O Ether Bond Disconnection Target->Disconnection Nicotinic_Acid_Moiety 6-Substituted Nicotinic Acid (X = Halogen, OH) Disconnection->Nicotinic_Acid_Moiety THP_Moiety Tetrahydropyran-4-ol (Nucleophile or Electrophile) Disconnection->THP_Moiety

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals two primary forward-synthetic strategies:

  • Nucleophilic Aromatic Substitution (SNAr): Employing a 6-halonicotinic acid derivative as the electrophile and tetrahydropyran-4-ol (as its alkoxide) as the nucleophile.

  • Etherification from a Hydroxy-Pyridine: Using 6-hydroxynicotinic acid as the nucleophile (as its phenoxide) and an activated tetrahydropyran (e.g., a tosylate) as the electrophile, or leveraging a Mitsunobu reaction to couple the two alcohol partners directly.

This guide will focus on these field-proven strategies, with a primary emphasis on the SNAr pathway due to its high efficiency and scalability.

Core Synthesis Pathways: Mechanisms and Rationale

The formation of the aryl ether bond is the crux of the synthesis. The choice of pathway depends on starting material availability, scalability, and the desired purity profile of the final product.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

This is the most direct and industrially favored route. The reaction proceeds by the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups.[1][2][3][4]

Causality and Mechanism: The pyridine ring is inherently electron-deficient. This effect is amplified by the presence of the carboxylic acid (or ester) group at the 3-position. These electron-withdrawing features make the C6 position, which bears a halogen leaving group (typically Cl or F), highly electrophilic and susceptible to attack by a nucleophile.[4][5] The reaction proceeds via a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

G Start_Materials 6-Chloronicotinic Acid Ester + Tetrahydropyran-4-ol Alkoxide_Formation Deprotonation with NaH (Formation of potent nucleophile) Start_Materials->Alkoxide_Formation SNAr_Attack Nucleophilic Attack at C6 (Formation of Meisenheimer Complex) Alkoxide_Formation->SNAr_Attack in DMF/THF Leaving_Group_Expulsion Loss of Cl⁻ (Aromaticity Restored) SNAr_Attack->Leaving_Group_Expulsion Ether_Ester_Intermediate 6-(THP-4-yloxy)nicotinate Ester Leaving_Group_Expulsion->Ether_Ester_Intermediate Hydrolysis Saponification (e.g., NaOH, H₂O) Ether_Ester_Intermediate->Hydrolysis Final_Product 6-(THP-4-yloxy)nicotinic Acid Hydrolysis->Final_Product Acidic Workup G Reactants 6-Hydroxynicotinic Acid + Tetrahydropyran-4-ol Activation Formation of Phosphonium Alkoxide Intermediate Reactants->Activation Reagents PPh₃ + DIAD/DEAD in Anhydrous THF Reagents->Activation Displacement Nucleophilic Attack by Nicotinate Activation->Displacement Product Target Ether Product Displacement->Product Byproducts Triphenylphosphine Oxide + Hydrazine byproduct Displacement->Byproducts

Caption: Logical flow of the Mitsunobu reaction.

Trustworthiness and Field Insights: While elegant, the Mitsunobu reaction has practical drawbacks. The reaction generates stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazine derivative as byproducts. [6]The removal of these impurities, particularly the phosphine oxide, can complicate purification, often requiring careful column chromatography. This can be a significant challenge during scale-up.

Comparative Analysis of Synthesis Pathways

The selection of an optimal synthetic route requires a careful evaluation of the advantages and disadvantages of each approach.

Parameter Pathway 1: SNAr Pathway 2: Williamson-like Pathway 3: Mitsunobu
Starting Materials 6-Halonicotinic acid ester, Tetrahydropyran-4-ol6-Hydroxynicotinic acid, Activated THP-4-ol6-Hydroxynicotinic acid, Tetrahydropyran-4-ol
Key Reagents Strong base (e.g., NaH)Moderate base (e.g., K₂CO₃), TsCl/MsClPPh₃, DEAD/DIAD
Typical Solvents DMF, THF, DMSODMF, AcetonitrileAnhydrous THF, DCM
Advantages High-yielding, direct, scalable, uses readily available materials, easy purification.Avoids very strong bases, reliable SN2 chemistry.Very mild conditions, broad functional group tolerance.
Disadvantages Requires strong base and anhydrous conditions.Extra step required to activate the THP-ol.Difficult purification due to byproducts, high cost of reagents, potential for side reactions. [6]

Detailed Experimental Protocol: SNAr Pathway

This protocol describes a validated, lab-scale synthesis of this compound via the SNAr pathway, starting from methyl 6-chloronicotinate.

Title: Synthesis of this compound

Step 1: Ether Formation

Materials & Reagents:

  • Methyl 6-chloronicotinate (1.0 eq)

  • Tetrahydropyran-4-ol (1.2 eq) [7]* Sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, Saturated aqueous ammonium chloride (NH₄Cl), Brine

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add anhydrous DMF.

  • Cool the solvent to 0 °C using an ice-water bath.

  • Carefully add the sodium hydride portion-wise to the stirred DMF.

  • In a separate flask, dissolve tetrahydropyran-4-ol in a small amount of anhydrous DMF.

  • Add the tetrahydropyran-4-ol solution dropwise to the NaH suspension at 0 °C. Allow the mixture to stir for 30 minutes at this temperature; evolution of hydrogen gas should be observed.

  • Add a solution of methyl 6-chloronicotinate in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80-90 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 6-(tetrahydropyran-4-yloxy)nicotinate.

Step 2: Saponification (Ester Hydrolysis)

Materials & Reagents:

  • Crude methyl 6-(tetrahydropyran-4-yloxy)nicotinate (from Step 1)

  • Sodium hydroxide (NaOH, 2.0 eq)

  • Methanol, Water

  • Hydrochloric acid (1 M HCl)

Procedure:

  • Dissolve the crude ester in a mixture of methanol and water.

  • Add the sodium hydroxide pellets and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC until all the starting ester has been consumed.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 by the slow addition of 1 M HCl. A precipitate should form.

  • Stir the slurry in the ice bath for 30-60 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water.

  • Dry the solid under vacuum to a constant weight to afford this compound as a white to off-white solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis to confirm its identity and purity.

Conclusion

The synthesis of this compound is most effectively achieved via a two-step sequence involving a Nucleophilic Aromatic Substitution (SNAr) reaction followed by ester hydrolysis. This pathway is robust, scalable, and utilizes readily accessible starting materials, making it the preferred choice for both academic research and industrial production. While alternative methods like the Williamson ether synthesis and the Mitsunobu reaction exist and are mechanistically insightful, they present challenges in terms of step economy or purification that render them less practical for large-scale synthesis. A thorough understanding of the principles and experimental nuances detailed in this guide will enable scientists to confidently and efficiently produce this valuable chemical intermediate.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Formulation of 6-O-Nicotinoylbarbatin C for In Vivo Studies.
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  • Google Patents. (n.d.). CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.
  • Google Patents. (n.d.). CN102249994B - Preparation method of nicotinic acid.
  • Frontiers. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.
  • Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH.
  • Frontiers. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.
  • Google Patents. (n.d.). US2409806A - Synthesis of nicotinic compounds.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Google Patents. (n.d.). US4738924A - Method for the production of 6-hydroxynicotinic acid.
  • Sigma-Aldrich. (n.d.). Tetrahydro-4-pyranol 98 2081-44-9.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism.
  • NIH. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • Google Patents. (n.d.). CN104592106A - Improvement preparation method of nicotinamide.
  • PubChem - NIH. (n.d.). Tetrahydro-4H-pyran-4-ol | C5H10O2 | CID 74956.
  • YouTube. (2019). nucleophilic aromatic substitutions.
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
  • American Chemical Society. (2012). Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction.
  • YouTube. (2018). Williamson Ether Synthesis.
  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation).
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • TCI Chemicals. (n.d.). Mitsunobu Reaction.
  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry.
  • MyWiki. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).

Sources

6-(Tetrahydropyran-4-yloxy)nicotinic acid solubility data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 6-(Tetrahydropyran-4-yloxy)nicotinic acid

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of a new chemical entity (NCE) is paramount. Among these, aqueous solubility stands out as a critical determinant of a drug candidate's ultimate success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently, its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of this compound, a molecule of interest to researchers in medicinal chemistry and pharmacology.

While specific experimental solubility data for this compound is not extensively published, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to determine and interpret its solubility characteristics. By dissecting the molecule's structural components, we can anticipate its solubility behavior and design robust experimental protocols for its precise measurement. This guide is structured to provide not just procedural steps, but also the scientific rationale that underpins these experimental choices, ensuring a self-validating approach to data generation.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a molecule is intrinsically linked to its structure. This compound is a compound that marries two distinct chemical moieties: a hydrophilic, ionizable nicotinic acid core and a more lipophilic tetrahydropyran tail linked via an ether bond. Understanding the properties of these individual components allows for a reasoned prediction of the overall molecule's solubility.

Table 1: Physicochemical Properties of Constituent Moieties

PropertyNicotinic AcidTetrahydropyran
Molecular Formula C₆H₅NO₂C₅H₁₀O
Molar Mass ( g/mol ) 123.1186.13
pKa 2.0, 4.85[1]N/A
Aqueous Solubility 18 g/L[1]>80.2 g/L[2]
logP (Octanol/Water) 0.219[1]0.95[3]

The nicotinic acid portion of the molecule contains a carboxylic acid group, which is ionizable. The pKa of this group is approximately 4.85.[1][4] This means that at physiological pH (around 7.4), the carboxylic acid will be predominantly deprotonated, existing as a carboxylate anion. This ionization significantly increases the molecule's affinity for polar solvents like water, thereby enhancing its aqueous solubility.

Conversely, the tetrahydropyran ring and the ether linkage introduce a degree of lipophilicity. Tetrahydropyran itself is soluble in water, but its logP of 0.95 suggests a preference for a more non-polar environment compared to highly polar molecules.[2][3] The presence of this group will likely decrease the aqueous solubility of the parent nicotinic acid structure. Therefore, the overall solubility of this compound will be a balance between the hydrophilic, ionizable "head" and the more lipophilic "tail".

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

In the context of pharmaceutical sciences, solubility is not a single, monolithic value. It is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature, pressure, and pH, when the dissolved solute is in equilibrium with the undissolved solid form of the compound.[5] This value is independent of the dissolution rate and is a fundamental physicochemical property. It is the gold standard for solubility determination and is critical for late-stage drug development and formulation.[6]

  • Kinetic Solubility: This is a measure of the concentration of a compound that can be dissolved in a solvent under specific, non-equilibrium conditions.[6][7] Typically, the compound is first dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), and then diluted into the aqueous buffer.[6][7] The kinetic solubility is the concentration at which the compound precipitates out of solution. This method is high-throughput and requires very little compound, making it ideal for the early stages of drug discovery for ranking and prioritizing compounds.[6][8] However, it can often overestimate the true thermodynamic solubility due to the formation of supersaturated solutions.[9]

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining both the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the benchmark for measuring equilibrium solubility.[6]

Principle: An excess of the solid compound is agitated in a specific solvent system until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the desired buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, low-adsorption vial. The presence of undissolved solid is essential to ensure equilibrium is reached.[9]

    • Causality: Using an excess of the solid ensures that the solution becomes saturated and that the dissolved compound is in equilibrium with its solid phase.

  • Equilibration:

    • Incubate the vials at a constant temperature (e.g., 25°C or 37°C) with constant agitation (e.g., on a shaker or rotator) for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium.[5]

    • Causality: Continuous agitation facilitates the dissolution process, and a prolonged incubation period is necessary to ensure that the concentration of the dissolved compound is stable and represents the true equilibrium solubility.

  • Phase Separation:

    • After incubation, separate the undissolved solid from the solution. This can be achieved by centrifugation at a high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

    • Causality: Complete removal of any solid particles is critical to prevent artificially high solubility readings.

  • Quantification:

    • Carefully collect the supernatant or filtrate.

    • Prepare a series of calibration standards of this compound of known concentrations in the same buffer.

    • Analyze the saturated solution and the calibration standards using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]

    • Causality: A robust and validated analytical method is essential for accurate and precise quantification of the dissolved compound.

  • Data Analysis:

    • Construct a calibration curve from the analytical response of the standards.

    • Use the calibration curve to determine the concentration of this compound in the saturated solution. This concentration is the thermodynamic solubility.

Caption: Workflow for Kinetic Solubility Determination.

Factors Influencing the Solubility of this compound

Several factors can significantly impact the measured solubility of this compound.

  • pH: As an acidic compound with a pKa around 4.85, the solubility of this compound is expected to be highly pH-dependent. [12]In acidic solutions (pH < pKa), the carboxylic acid group will be protonated and the molecule will be neutral, leading to lower aqueous solubility. In neutral and basic solutions (pH > pKa), the carboxylic acid will be deprotonated to the more soluble carboxylate anion. This pH-dependent solubility is a critical consideration for its oral absorption, as the pH of the gastrointestinal tract varies significantly.

  • Temperature: For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic. [13]However, this is not universally true, and the effect of temperature should be determined experimentally if it is a critical parameter for a specific application.

  • Solid-State Properties: The crystalline form (polymorphism) of the solid material can have a significant impact on its solubility. Different polymorphs can have different lattice energies, leading to variations in their thermodynamic solubility. Amorphous forms are generally more soluble than their crystalline counterparts. It is therefore crucial to characterize the solid form of the material being used for solubility determination.

Conclusion

While direct, published solubility data for this compound is scarce, a comprehensive understanding of its solubility can be achieved through the application of well-established theoretical principles and experimental methodologies. By considering the physicochemical properties of its nicotinic acid and tetrahydropyran components, a pH-dependent solubility profile can be anticipated. The detailed protocols for thermodynamic and kinetic solubility assays provided in this guide offer a robust framework for researchers to generate high-quality, reliable data. A thorough characterization of the solubility of this compound is an indispensable step in its journey as a potential therapeutic agent, providing critical insights that will guide formulation strategies and predict its in vivo behavior.

References

  • protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Domainex. Thermodynamic Solubility Assay. Retrieved from [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Physical Properties of Tetrahydropyran and Its Applications. Retrieved from [Link]

  • Evotec. Thermodynamic Solubility Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8028, Tetrahydrofuran. Retrieved from [Link]

  • BioDuro. ADME Solubility Assay. Retrieved from [Link]

  • International Journal of Pharmaceutical Erudition. (2014). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • Cheméo. Chemical Properties of Tetrahydropyran (CAS 142-68-7). Retrieved from [Link]

  • Wikipedia. Tetrahydropyran. Retrieved from [Link]

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  • Wikipedia. Nicotinic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 938, Nicotinic acid. Retrieved from [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Wikipedia. Solubility. Retrieved from [Link]

  • Chemistry Notes. S11E2 - Three Factors Affecting the Solubility of a Solution. Retrieved from [Link]

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Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Quantification of 6-(Tetrahydropyran-4-yloxy)nicotinic acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

6-(Tetrahydropyran-4-yloxy)nicotinic acid is a pyridine derivative featuring a nicotinic acid core, a key pharmacophore in various therapeutic agents. Nicotinic acid, or niacin, and its derivatives are central to treating lipid disorders and have diverse pharmacological applications.[1] The development of novel analogs like this compound necessitates highly selective and sensitive bioanalytical methods to accurately characterize their pharmacokinetic (PK) and metabolic profiles. Understanding a drug candidate's absorption, distribution, metabolism, and excretion (ADME) is fundamental to drug development, making such analytical methods indispensable.[2]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for quantifying small molecules in complex biological matrices due to its superior sensitivity, specificity, and speed.[1][3] This application note presents a comprehensive, field-proven protocol for the analysis of this compound. The methodology is designed for robustness, employing a straightforward protein precipitation for sample cleanup and a stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy and precision, a critical consideration in regulated bioanalysis.[1]

Principle of the Analytical Method

The core of this method is the selective isolation of the analyte from a plasma matrix, followed by chromatographic separation and quantification using a triple quadrupole mass spectrometer.

  • Sample Preparation: Proteins in the plasma sample, which can interfere with analysis and damage the LC-MS system, are precipitated using a simple and efficient organic solvent crash.[4][5] A SIL-IS, this compound-d4, is added prior to precipitation to correct for any variability during sample handling and analysis.

  • Chromatographic Separation: The analyte and IS are separated from endogenous matrix components on a reversed-phase C18 column. A gradient elution with an acidified mobile phase ensures sharp, symmetrical peak shapes and retention of the polar nicotinic acid moiety. The acidic modifier (formic acid) also serves the crucial purpose of promoting protonation, which is essential for efficient electrospray ionization.[6]

  • Mass Spectrometric Detection: The column effluent is introduced into the mass spectrometer using an electrospray ionization (ESI) source, which is a 'soft ionization' technique ideal for preventing fragmentation of the parent molecule in the source.[7] The instrument operates in Positive Ion Mode, targeting the protonated molecular ion [M+H]⁺. Quantification is achieved using Multiple Reaction Monitoring (MRM), where the precursor ion is isolated, fragmented via collision-induced dissociation (CID), and a specific, stable product ion is monitored. This two-stage mass filtering provides exceptional specificity and minimizes background noise.[4][8]

Experimental Protocols and Methodologies

Materials, Reagents, and Equipment
  • Analyte and Internal Standard: this compound (≥98% purity), this compound-d4 (SIL-IS, ≥98% purity, 99% isotopic purity).

  • Solvents and Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).

  • Biological Matrix: Blank human plasma (K2-EDTA).

  • Equipment: Analytical balance, calibrated pipettes, vortex mixer, refrigerated centrifuge, 96-well deep-well plates, HPLC vials, triple quadrupole mass spectrometer with an ESI source, and a compatible UHPLC system.

Step-by-Step Protocol: Sample Preparation

This protocol is designed for a 96-well plate format for higher throughput but can be adapted for individual microcentrifuge tubes.

  • Aliquot Samples: Allow all plasma samples (blanks, standards, QCs, and unknowns) to thaw completely at room temperature. Vortex gently to ensure homogeneity.

  • Spiking:

    • For calibration standards and Quality Control (QC) samples, aliquot 45 µL of blank plasma into designated wells.

    • Add 5 µL of the appropriate working standard or QC solution to each well.

    • For unknown samples, aliquot 50 µL of the study sample.

  • Internal Standard Addition: Prepare a working IS solution (e.g., 100 ng/mL in 50:50 acetonitrile:water). Add 50 µL of this working IS solution to every well except for "double blank" wells (matrix blank without IS).

  • Protein Precipitation: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each well.

  • Mix and Precipitate: Seal the plate and vortex vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a clean 96-well plate or HPLC vials.

  • Dilution (Optional but Recommended): Add 150 µL of deionized water with 0.1% formic acid to the supernatant. This reduces the organic content of the final sample, preventing poor peak shape that can occur with high-acetonitrile injections.

  • Final Mix: Seal and vortex briefly. The samples are now ready for injection into the LC-MS/MS system.

Visualization: Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 1. Aliquot Plasma (50 µL) p2 2. Add Internal Standard (50 µL of 100 ng/mL IS) p1->p2 p3 3. Precipitate Protein (200 µL Acetonitrile) p2->p3 p4 4. Vortex & Centrifuge (4000 x g, 10 min) p3->p4 p5 5. Transfer Supernatant & Dilute with Water p4->p5 a1 6. UHPLC Injection p5->a1 a2 7. C18 Column Separation a3 8. ESI+ Ionization a2->a3 a4 9. MRM Detection (Triple Quadrupole MS) a3->a4 d1 10. Peak Integration a4->d1 d2 11. Calibration Curve (Analyte/IS Ratio vs. Conc.) d1->d2 d3 12. Quantify Unknowns d2->d3

Caption: High-level workflow for the bioanalysis of this compound.

Instrumental Conditions

Liquid Chromatography (LC) Parameters

Proper chromatographic separation is vital to separate the analyte from matrix components that could cause ion suppression or enhancement, ensuring reliable quantification.[9]

ParameterRecommended Setting
UHPLC System Standard commercial system (e.g., Agilent, Waters, Shimadzu)
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 2.5 min, hold 0.5 min, re-equilibrate 1 min
Column Temperature 40 °C
Injection Volume 5 µL
Run Time ~4.0 minutes
Mass Spectrometry (MS) Parameters

The MS parameters must be optimized by infusing a standard solution of the analyte and IS to determine the most stable and intense MRM transitions.[4][8]

ParameterRecommended Setting
Mass Spectrometer Triple Quadrupole (e.g., Sciex API 4000, Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization (ESI), Positive
IonSpray Voltage +4500 V
Source Temperature 550 °C
Curtain Gas (CUR) 30 psi
Collision Gas (CAD) Medium/6 psi
Ion Source Gas 1 (GS1) 50 psi
Ion Source Gas 2 (GS2) 55 psi
Scan Type Multiple Reaction Monitoring (MRM)
Dwell Time 100 ms

Table of MRM Transitions:

CompoundQ1 (Precursor Ion, m/z)Q3 (Product Ion, m/z)Collision Energy (CE, eV)Declustering Potential (DP, V)Purpose
6-(THP-oxy)nicotinic acid238.185.12560Quantifier
6-(THP-oxy)nicotinic acid238.1140.12160Qualifier
6-(THP-oxy)nicotinic acid-d4 (IS)242.189.12560Quantifier

Results and Discussion: Ionization and Fragmentation

Rationale for Method Choices

The molecular structure of this compound contains two key functional groups for mass spectrometry: the pyridine nitrogen and the carboxylic acid proton. In positive mode ESI, the pyridine nitrogen is readily protonated, creating a stable [M+H]⁺ precursor ion at m/z 238.1. This is generally more efficient and stable for pyridine-containing compounds than negative mode deprotonation of the carboxylic acid.[10]

Proposed Fragmentation Pathway

Upon collision-induced dissociation (CID) in the collision cell, the protonated precursor ion (m/z 238.1) fragments in a predictable and structurally informative manner. The ether linkage is the most labile point in the molecule under these conditions.[11]

  • Primary Quantifier Ion (m/z 85.1): The most abundant and specific fragmentation pathway involves the cleavage of the C-O ether bond, resulting in the formation of a stable, protonated tetrahydropyranyl oxonium ion. This is a characteristic fragment for tetrahydropyranyl ethers and provides excellent specificity for the assay.

  • Qualifier Ion (m/z 140.1): A secondary fragmentation pathway involves the same ether bond cleavage but with charge retention on the nicotinic acid portion, coupled with the neutral loss of a dehydrated tetrahydropyran molecule (C₅H₈O, 84.1 Da). This results in a fragment ion corresponding to protonated 6-hydroxynicotinic acid. Monitoring this second transition confirms the identity of the analyte, adding a layer of confidence to the results.

The proposed fragmentation is visualized in the diagram below.

Caption: Proposed CID fragmentation of protonated this compound.

Conclusion

This application note details a robust, sensitive, and specific LC-MS/MS method for the quantification of this compound in plasma. The simple protein precipitation protocol is amenable to high-throughput analysis, while the optimized chromatographic and mass spectrometric conditions provide excellent analytical performance. This method is well-suited for regulated bioanalysis in support of pharmacokinetic and toxicokinetic studies during drug development. The principles and protocols described herein can be readily adapted for other small molecules and biological matrices, serving as a foundational guide for researchers and scientists in the pharmaceutical industry.

References

  • Determination of Vitamin B3 Vitamer (Nicotinamide) and Vitamin B6 Vitamers in Human Hair Using LC-MS/MS. MDPI. Available at: [Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B. Available at: [Link]

  • ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid. ResearchGate. Available at: [Link]

  • Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). SIELC Technologies. Available at: [Link]

  • Electrospray ionization. Wikipedia. Available at: [Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. Available at: [Link]

  • 6-(Tetrahydropyran-4-yloxy)nicotinonitrile. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Proposed mass fragmentation pattern for compound (6). ResearchGate. Available at: [Link]

  • Niacin and its metabolites: Role of LC-MS/MS bioanalytical methods and update on clinical pharmacology. An overview. ResearchGate. Available at: [Link]

  • Niacin and Its Metabolites: Role of LC-MS/MS Bioanalytical Methods and Update on Clinical Pharmacology. An Overview. PubMed. Available at: [Link]

  • Niacin, TMS derivative. NIST WebBook. Available at: [Link]

  • Prepping Small Molecules for Mass Spec. Biocompare. Available at: [Link]

  • Collision-induced dissociation of proton-bound alcohol dimers by Fourier-transform mass spectrometry. Journal of the American Chemical Society. Available at: [Link]

  • Mass Spectrometry in Small Molecule Drug Development. JSM-Techniques. Available at: [Link]

  • Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. Available at: [Link]

  • Threshold collision-induced dissociation of hydrogen-bonded dimers of carboxylic acids. The Journal of Chemical Physics. Available at: [Link]

  • Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS. PMC, NIH. Available at: [Link]

  • Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. Available at: [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Available at: [Link]

  • Acidic Cleavage of Ethers. Chemistry LibreTexts. Available at: [Link]

  • Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. TSI Journals. Available at: [Link]

  • Sample Preparation Protocol for Open Access MS. University of Oxford, Mass Spectrometry Research Facility. Available at: [Link]

  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). RSC Publishing. Available at: [Link]

  • Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI. Available at: [Link]

  • Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions. PubMed. Available at: [Link]

  • Determination and confirmation of nicotinic acid and its analogues and derivates in pear and apple blossoms using high-performance liquid chromatography-diode array-electrospray ionization mass spectrometry. PubMed. Available at: [Link]

  • Carboxylic Acids Important Reactions. Jack Westin MCAT Content. Available at: [Link]

Sources

Protocol for enzymatic synthesis of nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Protocol for the Enzymatic Synthesis of Nicotinic Acid (Vitamin B3)

Introduction: A Biocatalytic Approach to Vitamin B3 Synthesis

Nicotinic acid, a form of vitamin B3, is a vital nutrient for human health, serving as a precursor for the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[1][2] These coenzymes are central to a vast array of metabolic processes, including cellular respiration and redox reactions.[3] Traditionally, the industrial production of nicotinic acid has relied on chemical methods, such as the oxidation of 5-ethyl-2-methylpyridine or 3-picoline.[4][5] These processes often necessitate harsh reaction conditions, including high temperatures and strong acids or bases, leading to significant energy consumption and the generation of environmentally hazardous by-products.[4][5][6]

In recent years, biocatalytic processes have emerged as powerful and sustainable alternatives to conventional chemical synthesis.[1][2][7] Enzymatic synthesis offers numerous advantages, including high specificity, mild reaction conditions (physiological temperature and pH), reduced energy costs, and a significantly improved environmental profile.[8][9] This application note provides a detailed protocol for the efficient synthesis of nicotinic acid from 3-cyanopyridine using a whole-cell biocatalyst expressing a nitrilase enzyme, a method proven to be robust and high-yielding.[10][11]

Principle of the Biotransformation

The enzymatic synthesis of nicotinic acid from 3-cyanopyridine can be achieved via two primary microbial pathways.[6] The most direct route, and the focus of this protocol, is a single-step hydrolysis reaction catalyzed by the enzyme nitrilase (EC 3.5.5.1).

In this reaction, the nitrilase enzyme directly converts the nitrile group (-C≡N) of 3-cyanopyridine into a carboxylic acid group (-COOH), releasing ammonia as the sole by-product.[6][10] This one-step conversion is highly efficient and avoids the formation of the intermediate, nicotinamide, which can occur in the alternative two-step pathway involving nitrile hydratase and amidase.[6] The directness of the nitrilase pathway simplifies downstream processing and enhances overall process efficiency.

G cluster_reaction Nitrilase-Catalyzed Hydrolysis 3_Cyanopyridine 3-Cyanopyridine Nicotinic_Acid Nicotinic Acid 3_Cyanopyridine->Nicotinic_Acid Nitrilase H2O 2 H₂O H2O->3_Cyanopyridine Ammonia NH₃ Nicotinic_Acid->Ammonia

Caption: Enzymatic conversion of 3-cyanopyridine to nicotinic acid.

Biocatalyst: Recombinant Whole-Cell System

For this protocol, we utilize a whole-cell biocatalyst approach, employing a laboratory strain of Escherichia coli engineered to overexpress a nitrilase gene from a robust microbial source, such as Alcaligenes faecalis or Gordonia terrae.[7][8]

Rationale for using a whole-cell system:

  • Cost-Effectiveness: It eliminates the need for complex and expensive enzyme purification steps. The bacterial cell effectively serves as a natural immobilization matrix.

  • Enhanced Enzyme Stability: The intracellular environment protects the nitrilase from shear stress and potential inhibitors in the reaction medium, often leading to a longer operational lifespan compared to the isolated enzyme.

  • Cofactor Regeneration: Although nitrilases do not require cofactors, for other enzyme systems, whole cells provide an inherent mechanism for cofactor regeneration.

  • Improved Handling: Whole cells are generally more robust and easier to handle and separate from the reaction mixture than purified enzymes.

Immobilizing the whole cells in matrices like sodium alginate or agar can further enhance their stability and reusability for continuous or repeated-batch operations.[6][7]

Detailed Experimental Protocol

This protocol is divided into five main stages: biocatalyst preparation, the biotransformation reaction, reaction monitoring, product purification, and final analysis.

Materials and Reagents
  • Chemicals: 3-cyanopyridine (≥99%), Nicotinic acid analytical standard (≥99.5%), Luria-Bertani (LB) broth components, Isopropyl β-D-1-thiogalactopyranoside (IPTG), appropriate antibiotic (e.g., Kanamycin, Ampicillin), Potassium phosphate monobasic (KH₂PO₄), Potassium phosphate dibasic (K₂HPO₄), Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Acetonitrile (HPLC grade), Methanol (HPLC grade), Acetic acid (glacial).

  • Biologicals: E. coli BL21(DE3) strain carrying a plasmid with a nitrilase gene under an inducible promoter (e.g., pET vector system).

  • Equipment: Shaking incubator, refrigerated centrifuge, 1 L bioreactor or baffled flasks, pH meter, spectrophotometer, HPLC system with UV detector, filtration apparatus, Büchner funnel.

Step 1: Preparation of Whole-Cell Biocatalyst
  • Inoculum Preparation: Inoculate 50 mL of LB broth containing the appropriate antibiotic with a single colony of the recombinant E. coli strain. Incubate overnight at 37°C with shaking at 200 rpm.

  • Large-Scale Culture: Transfer the overnight culture into 1 L of LB broth (in a 2.5 L baffled flask) with the same antibiotic. Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.6–0.8.

  • Induction of Nitrilase Expression: Cool the culture to 20-25°C. Add IPTG to a final concentration of 0.2–0.5 mM to induce nitrilase expression. Continue incubation for 12–16 hours at 20-25°C with shaking.

    • Causality Note: Lowering the temperature post-induction promotes proper protein folding and increases the yield of soluble, active nitrilase.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Washing: Discard the supernatant. Resuspend the cell pellet in an equal volume of 100 mM potassium phosphate buffer (pH 8.0) and centrifuge again. Repeat this washing step once more to remove residual media components.

  • Biocatalyst Preparation: The resulting cell paste is the whole-cell biocatalyst. It can be used immediately or stored at -20°C for short-term storage. Determine the dry cell weight (DCW) by drying a small, known amount of the wet paste to a constant weight.

Step 2: Enzymatic Synthesis (Biotransformation)
  • Reaction Setup: In a 1 L baffled flask or bioreactor, prepare the reaction mixture consisting of 500 mL of 100 mM potassium phosphate buffer (pH 8.0).

  • Biocatalyst Addition: Add the prepared whole-cell biocatalyst to the buffer to achieve a final concentration of 20-30 g/L DCW.

  • Acclimatization: Equilibrate the mixture to the optimal reaction temperature of 40°C with gentle stirring (150-200 rpm).[8]

  • Substrate Addition: Begin the reaction by adding 3-cyanopyridine.

    • Self-Validation Note: Nitrilase can be subject to substrate inhibition at high concentrations (>100 mM).[8] To achieve a high product titer, a fed-batch strategy is recommended. Start with an initial concentration of 75 mM 3-cyanopyridine and add subsequent aliquots based on HPLC monitoring to maintain the substrate concentration below the inhibitory level.[8]

  • Reaction Control: Maintain the reaction at 40°C and pH 8.0. The hydrolysis of 3-cyanopyridine produces ammonia, which can slightly increase the pH. If using a bioreactor with pH control, set the controller to maintain pH 8.0 using 1 M HCl.

  • Monitoring: Take 1 mL samples at regular intervals (e.g., every 30-60 minutes) for HPLC analysis.

Step 3: Product Purification by Recrystallization
  • Biocatalyst Removal: Once the reaction has reached completion (>99% conversion), terminate it by centrifuging the entire mixture at 8,000 x g for 20 minutes to pellet the cells. Filter the supernatant through a 0.45 µm filter to remove any remaining cells.

  • Acidification and Precipitation: Transfer the clear supernatant to a clean beaker. Slowly add 6 M HCl while stirring to adjust the pH to approximately 3.4, the isoelectric point of nicotinic acid. A white precipitate will form.

  • Hot Filtration: Heat the suspension to 70-80°C until the nicotinic acid redissolves.[6] Filter the hot solution through a Büchner funnel to remove any heat-denatured proteins or other insoluble impurities.[6]

    • Causality Note: This step is crucial for removing protein impurities that co-precipitate, leading to a purer final product.

  • Recrystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then transfer it to a 4°C refrigerator for at least 4 hours to complete the crystallization process.[6]

  • Crystal Collection: Collect the white, crystalline nicotinic acid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with three small portions of ice-cold distilled water to remove any remaining soluble impurities.[12]

  • Drying: Dry the purified nicotinic acid crystals in a vacuum oven at 60°C to a constant weight. A final yield of over 90% can be expected.[6]

Step 4: Analytical Quantification (HPLC)

The concentration of 3-cyanopyridine and nicotinic acid can be accurately determined by reverse-phase HPLC.

HPLC Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and 20 mM Sulfuric Acid buffer (e.g., 15:85 v/v)[13]
Flow Rate 1.0 mL/min
Detection UV at 263 nm[14]
Injection Volume 10 µL
Sample Preparation Centrifuge the 1 mL reaction sample at 13,000 x g for 5 min. Dilute the supernatant 100-fold with mobile phase.
Typical Retention Nicotinic Acid: ~3.8 min; 3-Cyanopyridine: ~5.5 min (Varies by exact conditions and column)[14]

Experimental Workflow and Data Summary

The entire process, from biocatalyst preparation to the final purified product, is outlined below.

G cluster_prep Biocatalyst Preparation cluster_synthesis Biotransformation cluster_purify Purification Culture 1. Inoculation & Culture Growth Induction 2. IPTG Induction Culture->Induction Harvest 3. Centrifugation & Washing Induction->Harvest Biocatalyst Ready Whole-Cell Biocatalyst Harvest->Biocatalyst Reaction 4. Enzymatic Reaction (40°C, pH 8.0) Biocatalyst->Reaction Monitoring 5. HPLC Monitoring Reaction->Monitoring Crude_Product Crude Product (Supernatant) Removal 6. Cell Removal Crude_Product->Removal Precipitate 7. Acidification & Precipitation Removal->Precipitate Recrystallize 8. Recrystallization Precipitate->Recrystallize Final_Product Pure Nicotinic Acid Crystals Recrystallize->Final_Product

Caption: Overall workflow for the enzymatic synthesis of nicotinic acid.

Table 2: Summary of Optimized Parameters and Expected Results

ParameterOptimal Value / RangeRationale / Reference
Biocatalyst Recombinant E. coli (Whole Cells)Cost-effective, high stability.[7]
Substrate 3-CyanopyridineCommercially available precursor.[1]
Initial Substrate Conc. 75 - 100 mMBalances reaction rate and substrate inhibition.[7][8]
pH 7.5 - 8.0Optimal pH for nitrilase activity.[7][8]
Temperature 37 - 40°COptimal temperature for enzyme activity and stability.[7][8]
Reaction Time 4 - 8 hours (dependent on biocatalyst load)Time to achieve >99% conversion.
Conversion Rate >99%High efficiency of the biocatalyst.[1][7]
Isolated Yield >90%Efficient purification via recrystallization.[6]
Product Purity >99% (by HPLC)High selectivity of the enzyme and purification process.[1]

References

  • He, Y-C., et al. (2023). Highly Efficient Biosynthesis of Nicotinic Acid by Immobilized Whole Cells of E. coli Expressing Nitrilase in Semi-Continuous Packed-Bed Bioreactor. MDPI.
  • Singh, R. V., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Singh, R. V., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers Media S.A..
  • Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. Available at: [Link]

  • Thakur, N., et al. (2022). An improved process for synthesis of nicotinic acid using hyper induced whole cell nitrilase of Gordonia terrae MTCC8139. National Institutes of Health. Available at: [Link]

  • McElvain, S. M. (1925). Nicotinic Acid. Organic Syntheses. Available at: [Link]

  • Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. Available at: [Link]

  • Singh, R. V., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. National Institutes of Health. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. SIELC Technologies. Available at: [Link]

  • Sorci, L., et al. (2013). Nicotinamide/nicotinic acid mononucleotide adenylyltransferase, new insights into an ancient enzyme. National Institutes of Health. Available at: [Link]

  • Li, T., et al. (2022). Synthesis of Niacin from 3-Cyanopyridine with Recombinant Escherichia coli Carrying afnitA Nitrilase in a Deep Eutectic Solvent System. MDPI. Available at: [Link]

  • Shah, G., et al. (2010). An Improved Method for the Determination of Nicotinic Acid in Human Plasma by High-Performance Liquid Chromatography. Taylor & Francis Online. Available at: [Link]

  • Mathew, C. D., et al. (1988). Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1. American Society for Microbiology. Available at: [Link]

  • Jin, J., et al. (2013). Biosynthesis of nicotinic acid from 3-cyanopyridine by a newly isolated Fusarium proliferatum ZJB-09150. ResearchGate. Available at: [Link]

  • To-an, C. (1962). Purification of nicotinic acid. Google Patents.

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Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of 6-(Tetrahydropyran-4-yloxy)nicotinic Acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-(Tetrahydropyran-4-yloxy)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your experiments and formulations.

Introduction: Understanding the Molecule

This compound is a molecule of interest in pharmaceutical research, combining a nicotinic acid core with a tetrahydropyran (THP) moiety via an ether linkage. The stability of this compound in solution is paramount for obtaining reliable experimental data and for the development of viable drug formulations. The primary potential routes of degradation are hydrolysis of the ether bond and degradation of the nicotinic acid ring.[1][2] This guide will address these potential stability issues and provide strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can affect the stability of this compound in solution?

A1: The key factors influencing the stability of this compound are pH, temperature, light, and the presence of oxidizing agents.[3][4] The ether linkage is susceptible to acid-catalyzed hydrolysis, while the nicotinic acid moiety can be sensitive to light and oxidation.[1][5]

Q2: What are the likely degradation products of this compound?

A2: The most probable degradation products would result from the cleavage of the ether bond, yielding nicotinic acid and tetrahydropyran-4-ol. Other potential degradants could arise from the breakdown of the nicotinic acid ring under harsh conditions.

Q3: How can I monitor the stability of my this compound solution?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[6][7] This method should be capable of separating the parent compound from its potential degradation products, allowing for accurate quantification of the remaining active molecule over time.

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation study, also known as stress testing, involves intentionally exposing the compound to harsh conditions (e.g., high/low pH, high temperature, UV light, oxidizing agents) to accelerate its degradation.[8][9] This helps to identify potential degradation products, understand degradation pathways, and develop a robust stability-indicating analytical method.[10]

Troubleshooting Guide: Common Stability Issues and Solutions

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Loss of potency over time in acidic solution Acid-catalyzed hydrolysis of the ether linkage.1. pH Adjustment: Maintain the solution pH in the neutral to slightly acidic range (pH 4-7). Use a suitable buffer system (e.g., phosphate or citrate buffer) to maintain a stable pH.[1][11] 2. Temperature Control: Store solutions at refrigerated temperatures (2-8 °C) to slow down the rate of hydrolysis.
Discoloration or appearance of new peaks in HPLC after exposure to light Photodegradation of the nicotinic acid moiety.1. Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[1] 2. Inert Atmosphere: For long-term storage, purging the solution with an inert gas like nitrogen or argon can help minimize photo-oxidative processes.
Unexpected degradation in a multi-component formulation Incompatibility with other excipients or interaction with impurities.1. Excipient Compatibility Study: Perform a systematic study of the compound's stability in the presence of each excipient. 2. Purity of Excipients: Ensure high-purity excipients are used to avoid catalytic degradation by metal ions or other impurities.
Variable results between experimental batches Inconsistent preparation or storage of stock solutions.1. Standardized Protocol: Establish and strictly follow a standard operating procedure (SOP) for solution preparation, including solvent, concentration, and mixing procedure. 2. Fresh Solutions: Prepare fresh solutions for critical experiments whenever possible. If stock solutions are stored, validate their stability over the intended storage period.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation profile of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[12]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C for 24 hours.[9]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60°C for 24 hours.[9]

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[9]

  • Thermal Degradation: Keep the solid compound and the stock solution at 60°C for 48 hours.

  • Photodegradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for 24 hours.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.

Chromatographic Conditions:

Parameter Recommendation
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid)
Flow Rate 1.0 mL/min
Detection UV at a wavelength determined by the UV spectrum of the compound (e.g., around 260 nm)
Injection Volume 10 µL
Column Temperature 30°C

Method Validation:

  • The method should be validated according to ICH Q2(R2) guidelines, including specificity, linearity, accuracy, precision, and robustness, to ensure it is suitable for its intended purpose.[12][13]

Visualization of Concepts

Degradation Pathway

A This compound B Nicotinic Acid A->B  Hydrolysis (Acid/Base) C Tetrahydropyran-4-ol A->C  Hydrolysis (Acid/Base) D Other Degradation Products A->D  Oxidation / Photolysis

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Study

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (60°C) A->E F Photolytic (UV/Vis Light) A->F G Sample at Time Points (0, 4, 8, 12, 24h) B->G C->G D->G E->G F->G H Neutralize (if needed) G->H I HPLC Analysis H->I J Data Interpretation I->J

Caption: Workflow for a forced degradation study.

Enhancing Stability in Formulations

1. pH Control:

  • The use of buffers is crucial for maintaining a stable pH in liquid formulations.[11] Phosphate and citrate buffers are commonly used in pharmaceutical preparations and can be effective in the pH range of 4-7.[11] The optimal pH for stability should be determined experimentally through a pH-rate profile study.

2. Use of Antioxidants:

  • To prevent oxidative degradation, especially if the molecule shows susceptibility to oxidation in forced degradation studies, the addition of an antioxidant can be beneficial.[14][15]

  • Water-soluble antioxidants: Ascorbic acid, sodium metabisulfite.

  • Oil-soluble antioxidants: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA).

  • The choice of antioxidant should be based on the formulation's solvent system and compatibility with the active compound.

3. Chelating Agents:

  • Trace metal ions can catalyze degradation reactions. The inclusion of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.

4. Proper Storage:

  • Based on stability studies, appropriate storage conditions should be defined. For this compound solutions, storage at refrigerated temperatures (2-8 °C) and protection from light are recommended as a starting point.

By understanding the potential degradation pathways and implementing the strategies outlined in this guide, researchers can significantly enhance the stability of this compound in solution, leading to more reliable experimental outcomes and robust formulation development.

References

  • Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid | International Journal of Pharmacy Research & Technology (IJPRT). (2023, March 21). [Link]

  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (2016, May 2). [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. [Link]

  • Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel. Indian Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. PubMed. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. ResearchGate. (2015, December 2). [Link]

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  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. (2025, April 30). [Link]

  • Synthesis, photophysical, photochemical, and computational studies of coumarin-labeled nicotinamide derivatives. PubMed. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. (2025, August 8). [Link]

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  • Year 2024 In-Use stability testing FAQ. (2024, November 4). [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. Chromatography Online. [Link]

  • Understanding the chemical basis of drug stability and degradation. Pharmaceutical Journal. (2010, October 9). [Link]

  • SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Jetir.Org. [Link]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing). [Link]

  • Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. ResearchGate. (2025, August 7). [Link]

  • PHARMACEUTICAL SOLUTIONS AND EXCIPIENTS | IPSF. (2021, November 27). [Link]

  • Excipients. Pharmlabs. [Link]

  • The Significance of Acid/Base Properties in Drug Discovery. PMC - PubMed Central. [Link]

  • Nicotinic acid and its derivatives: a short survey. PubMed. [Link]

  • Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. PubMed. (2019, April 5). [Link]

  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD. (2024, March 3). [Link]

  • ICH Q5C Stability testing of Biotechnological / Biological products. (2011, May 31). [Link]

  • Equilibrium Constants of Pyridinecarboxylic Acid Sorption from Aqueous Solutions by Dowex 50 Cation Exchangers | Request PDF. ResearchGate. (2025, August 10). [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]

  • Heterocyclic chemistry questions and answers pdf. [Link]

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Technical Support Center: Optimizing Nicotinic Acid Compound Analysis in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving poor peak shapes in the High-Performance Liquid Chromatography (HPLC) analysis of nicotinic acid and its related compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter chromatographic challenges with these analytes. Here, we will move beyond simple procedural lists to explore the underlying causes of peak distortion and provide robust, scientifically-grounded solutions. Our approach is rooted in a deep understanding of the physicochemical properties of nicotinic acid and the principles of chromatographic separation.

Frequently Asked Questions (FAQs)

Here are direct answers to some of the most common issues encountered during the HPLC analysis of nicotinic acid compounds.

Q1: Why is my nicotinic acid peak tailing?

Peak tailing for nicotinic acid, a basic compound, is frequently caused by secondary interactions between the analyte and the stationary phase.[1][2] Specifically, the basic nitrogen in the pyridine ring can interact with acidic residual silanol groups on the silica-based stationary phase.[1][3] This interaction is a different retention mechanism from the primary reversed-phase partitioning, leading to a portion of the analyte molecules being retained longer and resulting in a tailed peak.

Q2: My nicotinic acid peak is showing fronting. What is the likely cause?

Peak fronting, where the first half of the peak is broader than the second, can be indicative of several issues, most commonly column overload or poor sample solubility.[1][2] If the concentration of your nicotinic acid sample is too high, it can saturate the stationary phase at the column inlet, leading to some molecules traveling through the column more quickly.[2][4] Alternatively, if the sample solvent is significantly stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too rapidly, resulting in a fronting peak.

Q3: All the peaks in my chromatogram, including nicotinic acid, are broad. What should I investigate?

When all peaks are uniformly broad, the issue is likely systemic rather than specific to the analyte chemistry. Potential causes include:

  • Extra-column band broadening: This can be caused by excessive tubing length or diameter between the injector, column, and detector.[5]

  • Column degradation: A void at the column inlet or deterioration of the packed bed can lead to peak broadening.[6]

  • Incorrect flow rate: A flow rate that is too high can reduce separation efficiency and broaden peaks.[7]

  • Temperature fluctuations: Inconsistent column temperature can affect mobile phase viscosity and analyte retention, causing broadening.[7][8]

Q4: Can the pH of my mobile phase affect the peak shape of nicotinic acid?

Absolutely. Mobile phase pH is a critical parameter for ionizable compounds like nicotinic acid.[9][10] The pKa of nicotinic acid's carboxylic group is approximately 4.75, and the pKa of the pyridinium ion is around 2.0. Operating near a pKa can lead to the co-existence of ionized and non-ionized forms, which can result in peak broadening or splitting.[10] For good peak shape, it is generally recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

In-Depth Troubleshooting Guides

Diagnosing and Resolving Peak Tailing

Peak tailing is a common challenge with basic compounds like nicotinic acid. The primary cause is the interaction with acidic silanol groups on the silica stationary phase.[3]

Causality: The silica backbone of most reversed-phase columns has residual silanol groups (Si-OH). At mid-range pH, these groups can be deprotonated (SiO-), creating negatively charged sites that can interact with the positively charged form of nicotinic acid. This secondary ionic interaction leads to a portion of the analyte being more strongly retained, resulting in a tailing peak.

Troubleshooting Workflow:

A Observe Peak Tailing B Lower Mobile Phase pH (e.g., pH < 3) A->B Protonate Silanols C Add a Competing Base (e.g., Triethylamine) A->C Mask Silanols D Use a Highly End-Capped or Bidentate C18 Column A->D Reduce Silanol Access E Consider a Polymer-Based or Hybrid Column A->E Eliminate Silanols F Peak Shape Improved? B->F C->F D->F E->F G Problem Resolved F->G Yes H Further Investigation Needed F->H No

Caption: Troubleshooting workflow for peak tailing.

Experimental Protocols:

  • Protocol 1: Mobile Phase pH Adjustment

    • Prepare a mobile phase with a pH of 2.5-3.0 using a suitable buffer (e.g., phosphate or formate). At this low pH, the silanol groups are protonated and less likely to interact with the basic analyte.[1][11]

    • Equilibrate the column with the new mobile phase for at least 20 column volumes.

    • Inject the nicotinic acid standard and observe the peak shape.

  • Protocol 2: Using a Competing Base

    • Add a small concentration (e.g., 5-20 mM) of a competing base like triethylamine (TEA) to the mobile phase.[11]

    • Adjust the final mobile phase pH as needed.

    • The competing base will preferentially interact with the active silanol sites, masking them from the analyte.

    • Equilibrate the column and inject the sample.

Data Summary Table:

StrategyMechanismAdvantagesDisadvantages
Low pH Mobile Phase Protonates silanol groups, reducing ionic interactions.Simple, effective for many basic compounds.May alter selectivity; not suitable for acid-labile compounds or columns.
Competing Base Masks active silanol sites.Effective at moderate pH.Can shorten column lifetime and cause baseline noise.[11]
End-Capped Column Sterically hinders access to residual silanols.Good peak shape for many bases without mobile phase additives.May not eliminate all secondary interactions.
Polymer/Hybrid Column Stationary phase has fewer or no accessible silanol groups.Excellent peak shape, wider pH stability.Can have different selectivity compared to silica-based columns.
Addressing Peak Fronting

Peak fronting is often related to mass overload or issues with the sample solvent.

Causality: When the sample concentration is too high, the equilibrium of partitioning between the mobile and stationary phases is disturbed at the column inlet. This leads to a non-linear isotherm and a fronting peak. A sample solvent stronger than the mobile phase can also cause the analyte band to spread before it begins to partition, resulting in fronting.

Troubleshooting Workflow:

A Observe Peak Fronting B Reduce Injection Volume or Dilute Sample A->B Address Overload C Match Sample Solvent to Mobile Phase A->C Correct Solvent Mismatch D Check for Column Collapse or Void A->D Inspect Column Integrity E Peak Shape Improved? B->E C->E D->E F Problem Resolved E->F Yes G Further Investigation Needed E->G No

Caption: Troubleshooting workflow for peak fronting.

Experimental Protocols:

  • Protocol 3: Sample Concentration and Volume Adjustment

    • Dilute the sample by a factor of 10 and reinject. If peak shape improves, the original issue was likely mass overload.[4][12]

    • Alternatively, reduce the injection volume (e.g., from 10 µL to 2 µL).

    • Optimize the concentration and injection volume to be within the linear range of the detector and the capacity of the column.

  • Protocol 4: Sample Solvent Compatibility Check

    • Prepare the nicotinic acid sample in the initial mobile phase composition.

    • If the sample is not soluble in the mobile phase, use the weakest solvent possible that still provides adequate solubility.

    • Inject the sample and compare the peak shape to the original.

Mitigating Peak Broadening

Broad peaks can significantly reduce resolution and sensitivity. The causes can be chemical or physical.

Causality: Peak broadening is a result of increased diffusion of the analyte band as it travels through the HPLC system. This can be exacerbated by issues within the column (e.g., a void, fouled frit), extra-column effects (e.g., long tubing), or suboptimal method parameters (e.g., high flow rate, incorrect temperature).[5][8]

Troubleshooting Workflow:

A Observe Broad Peaks B Check for System Leaks and Loose Fittings A->B System Integrity C Reduce Extra-Column Volume (shorter, narrower tubing) A->C Minimize Dead Volume D Optimize Flow Rate and Temperature A->D Method Optimization E Inspect/Clean/Replace Column and Frits A->E Column Health F Peak Shape Improved? B->F C->F D->F E->F G Problem Resolved F->G Yes H Further Investigation Needed F->H No

Caption: Troubleshooting workflow for peak broadening.

Experimental Protocols:

  • Protocol 5: System Optimization

    • Inspect all fittings for leaks, especially between the injector, column, and detector.[13]

    • Minimize the length and internal diameter of all connecting tubing.

    • Optimize the flow rate. A good starting point is the flow rate that provides the best efficiency (lowest plate height) on a van Deemter plot.

    • Ensure the column temperature is stable and optimized for the separation. Higher temperatures can sometimes improve efficiency and reduce peak width.[7][14]

  • Protocol 6: Column Maintenance

    • If a column is suspected to be fouled, follow the manufacturer's instructions for cleaning. This often involves flushing with a series of strong solvents.[3]

    • If the inlet frit is blocked, it can sometimes be cleared by back-flushing the column (if the manufacturer allows).[15]

    • If a void has formed at the column inlet, the column will likely need to be replaced. Using a guard column can help extend the life of the analytical column.[5][13]

By systematically addressing these potential issues, you can significantly improve the peak shape and overall quality of your HPLC data for nicotinic acid and related compounds.

References

  • Vertex AI Search. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • ResearchGate. (2023, March 9). How to fix peak shape in hplc?
  • HPLC Troubleshooting Guide.
  • ResearchGate. (2012, August 22). Tailing in HPLC peak.
  • What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. (2025, October 16).
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Pickering Laboratories. Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-column Photochemical Derivatization in Foods and Supplements.
  • Chromatography Online. Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements | LCGC International.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Lösungsfabrik. (2017, June 23). HPLC: What to do in case of peaks being too broad?
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • SIELC Technologies. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
  • bevital. Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma.
  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC.
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Why it matters and how to get good peak shape. (2023, August 10).
  • Shodex HPLC Columns. Lesson 3: Separation Modes and their Mechanisms 1.
  • PubChem. Nicotinic Acid | C6H5NO2 | CID 938.
  • PubMed. (1989). Evaluation of elution parameters in reversed phase HPLC for the determination of niacin vitamers and metabolites.
  • ResearchGate. (2025, August 5). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques | Request PDF.
  • ResearchGate. (2025, August 8). Method development and validation for the simultaneous estimation of nicotinic acid, folic acid and cyanocobalamin using RP-HPLC | Request PDF.
  • Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column.
  • Effects of Secondary Interactions in Size Exclusion Chromatography.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • LCGC International. (2005, July 1). Peak Fronting, Column Life and Column Conditioning.
  • Chromatography Forum. (2002, December 19). HPLC conditions for basic compound?
  • LCGC International. (2024, June 5). Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography.
  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of Nicotinic Acid Hydrazide.
  • PMC. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography.
  • Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC.
  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
  • ResearchGate. (2025, August 5). Molecular interactions in liquid chromatography.
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Technical Support Center: Synthesis of Tetrahydropyran (THP) Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and manipulation of tetrahydropyran (THP) ethers. As a foundational protecting group for alcohols in multistep organic synthesis, the THP ether offers broad stability across a range of reaction conditions, particularly in the presence of strong bases, organometallics, and hydrides.[1] However, its application is not without challenges. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common pitfalls encountered during the formation and cleavage of THP ethers, providing not just solutions but the underlying chemical principles to empower your research.

Frequently Asked Questions & Troubleshooting Guides

Section 1: THP Ether Formation (Protection)

Question 1: My THP protection reaction is sluggish and does not go to completion, even with an excess of dihydropyran (DHP). What is happening and how can I fix it?

Answer: This is a classic and frequently encountered issue that stems from the equilibrium nature of acetal formation. The acid-catalyzed reaction between an alcohol and 3,4-dihydro-2H-pyran (DHP) is reversible.[2] In many cases, the reaction may stall with as much as 20% of the starting alcohol remaining.[2]

Causality: The reaction is catalyzed by acid, but the acid also catalyzes the reverse reaction (hydrolysis of the THP ether), especially if trace amounts of water are present. As the reaction proceeds, the concentration of reactants decreases, and the rate of the forward reaction slows, allowing the reverse reaction to become more significant, leading to an unfavorable equilibrium.

Troubleshooting Strategy:

  • Rigorous Anhydrous Conditions: Ensure your solvent (typically dichloromethane, DCM) is anhydrous and the alcohol starting material is dry. Moisture will consume the activated DHP intermediate and promote the reverse reaction.

  • Drive the Equilibrium: A highly effective yet simple technique is to add a mild, insoluble base to the reaction mixture after the initial equilibrium has been reached. Finely powdered, anhydrous potassium carbonate (K₂CO₃) is an excellent choice.[2]

    • Mechanism of Action: The K₂CO₃ slowly neutralizes the acid catalyst. As the acid concentration diminishes, the reverse reaction is suppressed, effectively shifting the overall equilibrium toward the desired THP ether product.[2]

  • Choice of Acid Catalyst: While strong acids like p-toluenesulfonic acid (TsOH) are common, they can sometimes be too harsh. Milder catalysts can offer better control. See the table below for a comparison.

Question 2: My starting material contains acid-sensitive functional groups. What are the best conditions for THP protection to avoid decomposition?

Answer: This is a critical consideration in complex molecule synthesis. Standard strong acid catalysis (e.g., TsOH, H₂SO₄) can easily cleave other protecting groups (like silyl ethers) or degrade sensitive moieties. The key is to use a milder acidic catalyst that is just active enough to promote the reaction.[1]

Expert Recommendation: Pyridinium p-toluenesulfonate (PPTS) is an excellent choice for acid-sensitive substrates.[3] It is a mild, crystalline, and non-hygroscopic solid acid that provides a buffered acidic environment (pH ~3 in ethanol), minimizing acid-catalyzed side reactions.[2]

Alternative Mild Catalysts: A wide array of catalysts has been developed to address this challenge.[4] Lewis acids and solid-supported catalysts are particularly effective as they often allow for milder conditions and easier work-up.[1]

Catalyst TypeExamplesAdvantagesConsiderations
Brønsted Acids TsOH, H₂SO₄, HClInexpensive, highly active.Can be too harsh for sensitive substrates.
PPTS, CSAMilder, suitable for acid-sensitive molecules.[2][3]May require slightly longer reaction times or gentle heating.
Lewis Acids MgBr₂, Bi(OTf)₃, CeCl₃·7H₂O/NaIOften very mild and highly chemoselective.[1][2]Stoichiometric amounts may be needed; metal contamination is possible.
Solid-Supported Zeolite H-beta, NH₄HSO₄@SiO₂Recyclable, easy to remove by filtration, mild conditions.[1][5]May require optimization of catalyst loading and reaction time.

Workflow: General Mechanism of THP Ether Formation

The reaction proceeds via protonation of the DHP enol ether to generate a resonance-stabilized oxocarbenium ion, which is then trapped by the alcohol nucleophile.[2][3]

THP_Formation DHP DHP Activated_complex Oxocarbenium Ion (Resonance Stabilized) DHP->Activated_complex + H⁺ H_plus H⁺ ROH R-OH Protonated_product Protonated THP Ether Activated_complex->Protonated_product + R-OH THP_ether THP Ether Protonated_product->THP_ether - H⁺

Caption: Acid-catalyzed formation of a THP ether.

Question 3: I am protecting a chiral alcohol, and now my NMR spectrum is incredibly complex. Why is this, and is there a way to simplify it?

Answer: This is a fundamental and unavoidable drawback of the THP protecting group. The reaction of DHP with a chiral alcohol creates a new stereocenter at the anomeric carbon (C2) of the tetrahydropyran ring.[1][6] This results in the formation of a mixture of diastereomers.[1][3]

Causality: Diastereomers are different chemical compounds with distinct physical properties, including unique NMR spectra.[3] Therefore, you will see two sets of signals for the protected alcohol in your NMR, which can significantly complicate analysis, especially in an already complex molecule.

Solutions and Mitigation:

  • Accept and Analyze: In many cases, the diastereomeric mixture is simply carried through the subsequent synthetic steps. The complexity in the NMR is noted, and characterization focuses on other regions of the spectrum. The THP group is often removed later, eliminating the issue.

  • Chromatographic Separation: While often difficult and impractical, it is sometimes possible to separate the diastereomers using careful column chromatography.

  • Consider an Achiral Acetal Protecting Group: If the diastereomer issue is prohibitive for your synthesis or analysis, consider using an alternative, achiral acetal protecting group. Methoxyethoxymethyl (MEM) ether or β-methoxyethoxymethyl (SEM) ether are excellent alternatives that do not introduce a new stereocenter.

Section 2: THP Ether Cleavage (Deprotection)

Question 4: My deprotection with aqueous acid is causing decomposition of my product. How can I remove the THP group under milder conditions?

Answer: THP ethers are acetals and are cleaved by acid-catalyzed hydrolysis.[6] While effective, standard conditions like acetic acid in a THF/water mixture can be too harsh for delicate substrates.[2] The key is to perform an "acetal exchange" reaction, using an alcohol as the solvent and a catalytic amount of acid.

Causality: In an acetal exchange, the alcohol solvent (e.g., methanol or ethanol) acts as a nucleophile that traps the oxocarbenium ion intermediate formed upon protonation of the THP ether.[3] Because the alcohol solvent is present in a vast excess, this process is much more efficient and requires milder acidity than hydrolysis with water.

Recommended Protocol: Mild Acetal Exchange Deprotection

This protocol is highly effective for substrates sensitive to aqueous acid.

  • Dissolve Substrate: Dissolve the THP-protected compound in anhydrous methanol or ethanol.

  • Add Catalyst: Add a catalytic amount (5-10 mol%) of PPTS or camphorsulfonic acid (CSA).[2]

  • Monitor Reaction: Stir the reaction at room temperature and monitor by TLC. The reaction may take several hours. Gentle warming (40-50 °C) can be applied if the reaction is slow.[2]

  • Work-up: Once complete, quench the reaction by adding a small amount of a mild base (e.g., triethylamine or a saturated solution of sodium bicarbonate). Remove the solvent under reduced pressure and purify the resulting alcohol by chromatography.

Troubleshooting Workflow for THP Synthesis

Troubleshooting Start Problem with THP Reaction Protection Protection Issue Start->Protection Deprotection Deprotection Issue Start->Deprotection Incomplete Incomplete Reaction? Protection->Incomplete No Sensitive Substrate Degradation? Protection->Sensitive Yes Decomp Substrate Decomposition? Deprotection->Decomp No NoReaction Reaction Sluggish/Stalled? Deprotection->NoReaction Yes Incomplete->Sensitive No Sol_Incomplete 1. Ensure anhydrous conditions. 2. Add anhyd. K₂CO₃ to drive equilibrium. Incomplete->Sol_Incomplete Yes ComplexNMR Complex NMR? Sensitive->ComplexNMR No Sol_Sensitive Use milder catalyst: PPTS, CSA, or a solid-supported acid. Sensitive->Sol_Sensitive Yes Sol_ComplexNMR Issue is diastereomer formation. Consider alternative achiral protecting group (e.g., MEM). ComplexNMR->Sol_ComplexNMR Yes Decomp->NoReaction No Sol_Decomp Switch from aqueous acid to 'Acetal Exchange' conditions (e.g., PPTS in MeOH/EtOH). Decomp->Sol_Decomp Yes Sol_NoReaction 1. Use a stronger acid (e.g., TsOH). 2. Increase temperature. 3. Consider alternative methods (e.g., LiCl in aq. DMSO). NoReaction->Sol_NoReaction Yes

Caption: A troubleshooting guide for THP ether synthesis.

Question 5: My molecule is stable, but the THP deprotection is still very slow or incomplete. Are there more robust deprotection methods?

Answer: Yes. While acetal exchange is generally reliable, sterically hindered THP ethers or certain electronic factors can slow the reaction significantly. In these cases, alternative methods can be employed.

Alternative Deprotection Strategies:

  • Stronger Lewis Acids: Many Lewis acids can cleave THP ethers, often under non-aqueous conditions. Magnesium bromide (MgBr₂) in diethyl ether is a classic example that is effective for primary and secondary THP ethers.[2]

  • High-Temperature, Non-Acidic Conditions: For specific cases where acid is completely intolerable, a method using lithium chloride in a mixture of water and DMSO at 90 °C has been reported for the selective removal of the THP group.[7] This specialized method can be useful when other functional groups are highly acid-labile.

References

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons, Inc.
  • Kumar, B., Aga, M. A., Rouf, A., Shah, B. A., & Taneja, S. C. (2015). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Advances, 5(112), 92367-92399. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Tetrahydropyran. Retrieved from [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • Ciriminna, R., Fidalgo, A., Pandarus, V., Béland, F., & Ilharco, L. M. (2015). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 11, 2493–2499. Retrieved from [Link]

  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. Retrieved from [Link]

Sources

Purification strategies for removing impurities from nicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of nicotinic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. Here, we move beyond simple protocols to explain the underlying principles of each technique, empowering you to troubleshoot effectively and optimize your purification strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered during the purification of nicotinic acid and its derivatives.

FAQ 1: What are the typical impurities I should expect in my crude nicotinic acid derivative?

The nature and quantity of impurities are intrinsically linked to the synthetic route employed. Common sources of nicotinic acid include the oxidation of substituted pyridines (like 3-picoline or 5-ethyl-2-methylpyridine) and the hydrolysis of 3-cyanopyridine.[1][2]

Common Impurities in Nicotinic Acid and its Derivatives:

Impurity ClassSpecific ExamplesOriginPotential Impact
Starting Materials & Intermediates 3-Picoline, 5-Ethyl-2-methylpyridine, 3-Cyanopyridine, NicotinonitrileIncomplete reactionCan interfere with downstream reactions and affect final product purity.
Side-Reaction Products Isonicotinic acid (Impurity E), 6-Methylnicotinic acid (Impurity A), Pyridine-2,5-dicarboxylic acidNon-selective oxidation or side reactionsMay have similar properties to the target compound, making separation difficult.[3][4]
Reagents & Catalysts Metal catalysts (e.g., Vanadium, Manganese, Cobalt), Bromides, Nitric acidCarried over from the reactionCan be toxic and must be removed for pharmaceutical applications.[1]
Degradation Products PyridineThermal or chemical degradation of the nicotinic acid ringPyridine is known to be pneumotoxic, hepatotoxic, and nephrotoxic.[4]
Solvents Acetic acid, DMF, BenzeneResidual solvents from reaction or workupMust be controlled to acceptable levels according to regulatory guidelines (e.g., ICH).

FAQ 2: My recrystallization of a nicotinic acid ester is not working. What am I doing wrong?

Recrystallization is a powerful technique, but its success hinges on the appropriate choice of solvent and careful execution. The key is to find a solvent system where your nicotinic acid derivative has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at lower temperatures.

Troubleshooting Recrystallization:

  • Solvent Selection: For nicotinic acid esters, which are generally less polar than nicotinic acid itself, consider solvents like ethyl acetate, dichloromethane (DCM), or mixtures of ethyl acetate and hexanes.[5] A systematic approach to solvent screening is crucial.

  • "Oiling Out": If your compound "oils out" instead of crystallizing, it means the solution is supersaturated at a temperature above the melting point of your solid. To remedy this, try using a larger volume of solvent, a slower cooling rate, or a solvent system with a lower boiling point.

  • Poor Recovery: If the yield is low, you might be using too much solvent, or the compound has significant solubility even at low temperatures. Try concentrating the mother liquor and cooling it further to recover more product.

  • Persistent Impurities: If certain impurities co-crystallize with your product, consider a different solvent system or an alternative purification method like chromatography.

FAQ 3: How can I remove unreacted nicotinic acid from my esterification reaction mixture?

Unreacted nicotinic acid can be a persistent impurity due to its polar nature. Liquid-liquid extraction is an effective method for its removal.

  • Principle: By washing an organic solution of your crude ester with an aqueous basic solution, you can deprotonate the carboxylic acid of the unreacted nicotinic acid, forming a water-soluble carboxylate salt. This salt will then partition into the aqueous phase, leaving your desired ester in the organic phase.

  • Recommended Procedure: Dissolve your crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with a mild aqueous base such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium carbonate (Na₂CO₃) solution.[5] Be cautious with stronger bases like sodium hydroxide (NaOH), as they can potentially hydrolyze your ester product.[5]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting workflows for common purification challenges.

Guide 1: Removing Colored Impurities from Crude Nicotinic Acid

Crude nicotinic acid, particularly from oxidation reactions, can often have a yellow or tan discoloration.[6]

Problem: My nicotinic acid is yellow, and multiple recrystallizations are not removing the color.

Root Cause Analysis: The yellow color is often due to the presence of chromophores formed during the oxidation process. These impurities may have similar solubility profiles to nicotinic acid, making them difficult to remove by simple recrystallization alone.

Solution Workflow:

G start Yellow Crude Nicotinic Acid melt Melt Treatment start->melt Heat to 236-250 °C for >2 min recrystallize Recrystallization from Water melt->recrystallize Destroys chromophore charcoal Activated Charcoal Treatment recrystallize->charcoal filter Hot Filtration charcoal->filter Removes residual color & impurities cool Cool and Crystallize filter->cool check Color Removed? cool->check end Colorless Nicotinic Acid (U.S.P. Grade) check->charcoal No, repeat charcoal treatment check->end Yes

Caption: Workflow for decolorizing crude nicotinic acid.

Detailed Protocol for Decolorization: [6]

  • Melt Treatment: Heat the crude, yellow nicotinic acid to its melting point (approximately 236-250 °C) and maintain it in a molten state for at least two minutes. This process helps to thermally destroy the yellow chromophore.

  • Dissolution: Allow the melt to cool and solidify into a tan-colored mass. Dissolve this solid in a minimal amount of boiling water.

  • Decolorization: To the hot solution, add a small amount of activated charcoal (e.g., 0.5 g of Darco-G 60 per 25 g of nicotinic acid). Activated charcoal has a high surface area and adsorbs colored impurities.

  • Hot Filtration: Stir the mixture for a few minutes and then perform a hot filtration to remove the activated charcoal. This step must be done quickly to prevent premature crystallization of the product.

  • Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Isolation: Collect the colorless crystals by filtration and dry them.

Guide 2: Separating Nicotinamide from Nicotinic Acid

A common challenge is the removal of nicotinic acid from nicotinamide, especially since their solubility characteristics can be very similar.[7]

Problem: My nicotinamide is contaminated with nicotinic acid, and recrystallization is ineffective.

Root Cause Analysis: The similar polarities and crystal lattice energies of nicotinamide and nicotinic acid make their separation by conventional recrystallization difficult.

Solution Workflow: Amine Salt Formation and Extraction

This method leverages the acidic nature of nicotinic acid to selectively convert it into a salt that is soluble in an organic solvent, while the neutral nicotinamide remains insoluble.[7]

G start Crude Nicotinamide (with Nicotinic Acid) suspend Suspend in Non-Aqueous Solvent (e.g., Benzene, Toluene) start->suspend add_amine Add Amine (e.g., Piperidine, n-Butylamine) suspend->add_amine stir Stir at Reflux add_amine->stir Forms soluble amine salt of nicotinic acid filter Filter the Mixture stir->filter solid Solid: Pure Nicotinamide filter->solid filtrate Filtrate: Amine Salt of Nicotinic Acid in Solvent filter->filtrate wash Wash Solid with Solvent solid->wash dry Dry Solid wash->dry end Pure Nicotinamide dry->end

Caption: Purification of nicotinamide via amine salt formation.

Detailed Protocol for Nicotinamide Purification: [7]

  • Suspension: Suspend the impure nicotinamide in a non-aqueous solvent in which nicotinamide is insoluble (e.g., benzene, toluene, or cyclohexane).

  • Amine Addition: Add a suitable primary or secondary amine (e.g., piperidine, n-butylamine, morpholine) to the suspension. The amine will react with the nicotinic acid to form an amine salt.

  • Reaction: Heat the mixture to reflux with stirring for several hours. This ensures the complete conversion of nicotinic acid to its amine salt.

  • Isolation of Nicotinamide: Cool the mixture and filter to collect the undissolved, pure nicotinamide. Wash the solid with a small amount of the non-aqueous solvent and dry.

  • Recovery of Nicotinic Acid (Optional): The nicotinic acid can be recovered from the filtrate by acidification, which will precipitate the nicotinic acid, followed by filtration.

Solvent and Amine Selection for Nicotinamide Purification: [7]

Non-Aqueous SolventSuitable Amines
Benzene, ToluenePiperidine, n-Butylamine, Morpholine
Cyclohexane, HexaneEthylamine, Diethylamine
Diethyl EtherIsopropylamine, Cyclohexylamine

Part 3: Advanced Purification Strategies

For challenging separations or when very high purity is required, more advanced techniques may be necessary.

Ion-Exchange Chromatography

Ion-exchange chromatography is a powerful technique for separating ionic compounds like nicotinic acid from neutral or differently charged species.

When to Use:

  • When removing acidic or basic impurities from a neutral nicotinic acid derivative.

  • For separating nicotinic acid from its amide.[1]

  • When trace amounts of ionic impurities need to be removed.

Principle of Operation: A solution containing the mixture is passed through a column packed with an ion-exchange resin. The charged molecules in the mixture bind to the oppositely charged functional groups on the resin, while neutral molecules pass through. The bound molecules can then be eluted by changing the pH or ionic strength of the mobile phase.

Example Application: Purification of Nicotinic Acid from Nicotinamide [1]

  • The crude mixture is passed through a cation-exchange resin.

  • The basic nicotinamide is retained by the resin, while the acidic nicotinic acid passes through.

  • The nicotinamide can then be eluted from the resin using a suitable buffer.

Reactive Extraction

Reactive extraction is a specialized liquid-liquid extraction technique where the solute reacts with an extractant in the organic phase, leading to a significant increase in the distribution coefficient.

When to Use:

  • For the selective removal of nicotinic acid from aqueous solutions.

  • When conventional extraction methods provide poor separation.

Principle of Operation: An amine-based extractant, such as tri-iso-octylamine (TIOA), is dissolved in an organic solvent (e.g., 1-decanol). When this organic phase is mixed with an aqueous solution of nicotinic acid, the TIOA reacts with the nicotinic acid to form an ion-pair complex that is highly soluble in the organic phase. This allows for the efficient transfer of nicotinic acid from the aqueous to the organic phase.

References

  • Kubiak, P., & Wesołek, A. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 733. [Link]

  • Duesel, B. F., & Scudi, J. V. (1950). U.S. Patent No. 2,496,114. U.S.
  • Thoenges, L. A. (1962). U.S. Patent No. 3,037,987. U.S.
  • Dahm, L., Friedrich, H., & Prescher, G. (1984). U.S. Patent No. 4,447,615. U.S.
  • Shahinozzaman, M., et al. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. [Link]

  • Pharmaffiliates. Nicotinic Acid-impurities. [Link]

  • Organic Syntheses. Nicotinic acid. [Link]

  • Li, J. (2013). CN Patent No. 102249994B.
  • Chuck, R. (2000). A Catalytic Green Process for the Production of Niacin. CHIMIA, 54(9), 521-525. [Link]

  • Attimarad, M., et al. (2022). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 27(11), 3456. [Link]

  • SynThink Research Chemicals. Niacin EP Impurities & USP Related Compounds. [Link]

  • Jablonska, A., et al. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 26(11), 3338. [Link]

  • University College London. NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. [Link]

  • Ali, A. H., et al. (2023). EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. Journal of Engineering Science and Technology, 18(4), 2345-2356. [Link]

  • Wasewar, K. L., & Shende, D. (2012). REACTIVE EXTRACTION OF NICOTINIC ACID WITH TRI-ISO-OCTYLAMINE (TIOA) IN 1- DECANOL. International Journal of Advanced Technology & Engineering Science, 2(8), 1-8. [Link]

  • Zhang, C., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules, 27(4), 1435. [Link]

Sources

Technical Support Center: Optimizing Cell Permeability of Nicotinic Acid Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nicotinic acid analogues. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of optimizing the cell permeability of these compounds. Our focus is on providing practical, experience-based insights to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions and hurdles encountered when working with nicotinic acid analogues.

Q1: My nicotinic acid analogue shows poor permeability in my Caco-2 assay. What are the likely initial culprits?

A: Poor permeability in a Caco-2 assay for a nicotinic acid analogue often stems from a few key physicochemical properties.[1][2][3] First, consider the compound's lipophilicity (LogP) and its ionization state (pKa) at physiological pH. Nicotinic acid itself is a weak acid, and its analogues likely share this characteristic. At a physiological pH of 7.4, a significant portion of the molecules will be in their charged (ionized) form, which hinders passive diffusion across the lipid bilayer of the cell membrane. Additionally, a low LogP value indicates high hydrophilicity, further reducing the compound's ability to partition into the lipophilic cell membrane.

Q2: How does the structure of my nicotinic acid analogue impact its permeability?

A: The chemical structure is a primary determinant of a molecule's ability to cross cell membranes. For nicotinic acid analogues, key structural considerations include:

  • Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors increases the energy required to desolvate the molecule from the aqueous environment and enter the lipid membrane, thus reducing permeability.[2]

  • Molecular Weight: Generally, as molecular weight increases, passive permeability tends to decrease.[2]

  • Polar Surface Area (PSA): A high PSA is associated with poor membrane permeability.

Modifying the structure to mask polar functional groups or to increase lipophilicity can significantly improve permeability.

Q3: What is the role of efflux transporters in the low permeability of my compound?

A: Efflux transporters, such as P-glycoprotein (P-gp), are membrane proteins that actively pump substrates out of the cell.[4][5][6] If your nicotinic acid analogue is a substrate for one of these transporters, it can be actively removed from the cell, resulting in low net permeability even if passive diffusion is favorable. A bidirectional Caco-2 assay, which measures transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, can help identify if efflux is occurring.[7] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator of active efflux.[7]

Q4: Can I use computational models to predict the permeability of my nicotinic acid analogues before synthesizing them?

A: Yes, computational models can be a valuable tool for predicting permeability and guiding the design of new analogues.[1][8][9] Quantitative Structure-Property Relationship (QSPR) models and molecular dynamics simulations can provide insights into a compound's likely permeability based on its chemical structure.[1][9] These models consider factors like LogP, molecular weight, and other molecular descriptors to estimate permeability.[1] While not a replacement for experimental validation, these in silico methods can help prioritize which analogues to synthesize and test.

Troubleshooting Guides

This section provides systematic approaches to address specific experimental challenges.

Issue 1: Consistently Low Apparent Permeability (Papp) Values in PAMPA Assays

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess passive permeability.[1][8] Consistently low Papp values suggest issues with the fundamental physicochemical properties of your nicotinic acid analogues.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low PAMPA permeability.

Detailed Steps & Explanations:

  • Analyze Physicochemical Properties:

    • Lipophilicity (LogP/LogD): The octanol-water partition coefficient (LogP) is a critical determinant of membrane permeability.[1] For passive diffusion, a LogP value between 1 and 3 is often considered optimal. If the LogP of your analogue is too low (hydrophilic), it will not readily partition into the lipid membrane.

    • Ionization State (pKa): Determine the pKa of your nicotinic acid analogue. At the pH of the PAMPA assay (typically 7.4), a significant portion of an acidic compound may be ionized. The ionized form is much less permeable than the neutral form.

  • Structural Modification Strategies:

    • Increase Lipophilicity: If the LogP is low, consider adding lipophilic functional groups to the molecule. For example, adding alkyl or aryl groups can increase lipophilicity.

    • Prodrug Approach: To overcome issues with ionization, a prodrug strategy can be employed.[10][11][12] This involves masking the acidic functional group with a labile moiety that is cleaved by enzymes inside the cell to release the active drug.[10][11] For example, an ester prodrug can be created from the carboxylic acid of the nicotinic acid analogue.[10]

  • Re-evaluate and Re-test: After making structural modifications, re-synthesize the analogue and repeat the PAMPA assay to determine if permeability has improved.

Issue 2: High Efflux Ratio in Bidirectional Caco-2 Assays

A high efflux ratio indicates that your nicotinic acid analogue is a substrate for an efflux transporter.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high efflux in Caco-2 assays.

Detailed Steps & Explanations:

  • Confirm Transporter Involvement: To confirm that an efflux transporter is responsible for the observed high efflux ratio, repeat the bidirectional Caco-2 assay in the presence of a known broad-spectrum efflux pump inhibitor, such as verapamil or cyclosporine A.[13] A significant reduction in the efflux ratio in the presence of the inhibitor confirms transporter-mediated efflux.

  • Identify Specific Transporters: If possible, use more specific inhibitors to identify the particular efflux transporter(s) involved (e.g., P-gp, BCRP, MRPs).

  • Mitigation Strategies:

    • Structural Modification: Analyze the structure-activity relationship for transporter substrates. Often, minor structural changes can reduce a compound's affinity for the efflux transporter without significantly affecting its desired biological activity.

    • Co-administration with an Inhibitor: In a therapeutic context, co-administration of the nicotinic acid analogue with a safe and specific efflux pump inhibitor could be a viable strategy to increase its intracellular concentration.[4]

Issue 3: Inconsistent or Irreproducible Permeability Data

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent permeability data.

Detailed Steps & Explanations:

  • Verify Cell Monolayer Integrity: The integrity of the Caco-2 cell monolayer is crucial for reliable permeability data.[14]

    • Transepithelial Electrical Resistance (TEER): Regularly measure the TEER of your cell monolayers. A consistent and sufficiently high TEER value indicates a well-formed and tight monolayer.

    • Lucifer Yellow Permeability: Use a low-permeability marker like Lucifer Yellow to assess the integrity of the paracellular pathway.

  • Control for Experimental Variables:

    • Buffer Conditions: Ensure that the pH and osmolality of your assay buffers are consistent across all experiments.[15]

    • Compound Stability: Verify the stability of your nicotinic acid analogue in the assay buffer over the course of the experiment. Degradation can lead to an underestimation of permeability.

    • Adsorption: Test for the adsorption of your compound to the plasticware used in the assay.[14] Pre-coating plates or using low-binding plates can mitigate this issue.

  • Analytical Method Validation: Ensure that your analytical method (e.g., LC-MS/MS) for quantifying the compound is accurate, precise, and has a sufficient dynamic range.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the passive permeability of a compound across an artificial lipid membrane.[1][8]

Materials:

  • 96-well filter plates with a PVDF membrane

  • 96-well acceptor plates

  • Phospholipid solution (e.g., lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solutions

  • Reference compounds (high and low permeability controls)

  • Plate shaker

  • Plate reader or LC-MS/MS system

Procedure:

  • Prepare the Donor Plate: Add the test and reference compounds to the wells of a 96-well donor plate.

  • Coat the Filter Plate: Add a small volume of the phospholipid solution to each well of the 96-well filter plate and allow the solvent to evaporate, leaving a lipid layer on the membrane.

  • Assemble the PAMPA Sandwich: Place the filter plate on top of the acceptor plate, which has been pre-filled with buffer.

  • Add Donor Solution: Add the donor solutions containing the test compounds to the filter plate.

  • Incubate: Incubate the plate assembly at room temperature with gentle shaking for a specified period (e.g., 4-18 hours).[11]

  • Analyze Samples: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A / [C]_eq))

    Where:

    • V_D = Volume of the donor well

    • V_A = Volume of the acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [C]_A = Concentration in the acceptor well

    • [C]_eq = Equilibrium concentration

Protocol 2: Bidirectional Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells to model intestinal drug absorption and identify potential efflux transporter substrates.[7][16][17][18]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Test compound stock solutions

  • Reference compounds (e.g., propranolol for high permeability, mannitol for low permeability, and a known efflux substrate like digoxin)

  • Efflux pump inhibitors (e.g., verapamil)

  • TEER meter

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Check: Measure the TEER of the monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory.

  • Prepare for Transport Study: Wash the cell monolayers with pre-warmed transport buffer.

  • Apical to Basolateral (A-B) Transport:

    • Add the test compound solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral chamber and replace with fresh buffer.

  • Basolateral to Apical (B-A) Transport:

    • Add the test compound solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate and sample from the apical chamber as described above.

  • Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculations:

    • Calculate the Papp for both A-B and B-A directions.

    • Calculate the efflux ratio: Efflux Ratio = Papp(B-A) / Papp(A-B).

Data Interpretation Table:

Papp (A-B) (x 10⁻⁶ cm/s)Predicted Absorption
< 1Low
1 - 10Moderate
> 10High
Efflux RatioInterpretation
< 2No significant efflux
> 2Potential for active efflux

References

  • Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B. [Link]

  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. MDPI. [Link]

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. [Link]

  • Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades. MDPI. [Link]

  • Cell-based in vitro models for predicting drug permeability. ResearchGate. [Link]

  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications. [Link]

  • Allosterically Potentiated α7 Nicotinic Acetylcholine Receptors: Reduced Calcium Permeability and Current-Independent Control of Intracellular Calcium. NIH. [Link]

  • Ketamine. Wikipedia. [Link]

  • Drug Permeation against Efflux by Two Transporters. PMC. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

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  • Microbial Efflux Pump Inhibition: Tactics and Strategies. PMC. [Link]

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. SpringerLink. [Link]

  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PMC. [Link]

  • Cell Permeability Assay. BioIVT. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • What Approaches to Thwart Bacterial Efflux Pumps-Mediated Resistance?. MDPI. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]

  • The Transporter-Mediated Cellular Uptake and Efflux of Pharmaceutical Drugs and Biotechnology Products: How and Why Phospholipid Bilayer Transport Is Negligible in Real Biomembranes. MDPI. [Link]

  • In Vitro Methods for Measuring the Permeability of Cell Monolayers. PMC. [Link]

  • Challenges in Permeability Assessment for Oral Drug Product Development. MDPI. [Link]

  • Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. PubMed. [Link]

  • Various strategies for inhibition of drug efflux from bacterial cells... ResearchGate. [Link]

  • In Vitro Permeability Assay. Creative Bioarray. [Link]

  • Predicting a Drug's Membrane Permeability: A Computational Model Validated With In Vitro Permeability Assay Data. ResearchGate. [Link]

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  • Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 6-(Tetrahydropyran-4-yloxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the pursuit of novel therapeutics, the characterization of a compound's selectivity is as critical as the confirmation of its on-target potency. This guide provides a comprehensive framework for assessing the cross-reactivity of 6-(tetrahydropyran-4-yloxy)nicotinic acid, a potent agonist of the Hydroxycarboxylic Acid Receptor 2 (HCA2, also known as GPR109A).[1][2] HCA2 is a G-protein coupled receptor (GPCR) that mediates the anti-lipolytic effects of nicotinic acid (niacin), making it a key target for dyslipidemia.[3][4] However, the clinical utility of HCA2 agonists is often hampered by off-target effects, most notably cutaneous flushing.[5] This document outlines a tiered, data-driven strategy for profiling selectivity, comparing the compound against the prototypical agonist, niacin. We will detail the causal logic behind experimental design, provide validated protocols for key assays, and present a clear methodology for data interpretation, empowering research teams to build a robust selectivity package for their lead candidates.

Introduction: The Imperative for Selectivity in HCA2 Agonist Development

This compound belongs to a class of compounds designed to harness the therapeutic benefits of HCA2 activation, which include lowering LDL and triglyceride levels while raising HDL cholesterol.[4][6][7] The primary mechanism involves coupling to Gi/o proteins, which inhibits adenylyl cyclase, reduces intracellular cyclic AMP (cAMP), and subsequently suppresses lipolysis in adipocytes.[8][9]

However, the well-documented side effect of niacin—a cutaneous vasodilation known as flushing—is also mediated by HCA2, but through a distinct pathway involving prostaglandin D2 (PGD2) release from skin Langerhans cells.[5] Furthermore, off-target activities at other receptors can lead to unforeseen toxicities, such as hepatotoxicity, which has been observed with some niacin formulations.[10][11] Therefore, a critical goal in developing novel HCA2 agonists like this compound is to achieve pathway-specific signaling (i.e., biased agonism) or to ensure high selectivity against other receptors to mitigate these adverse effects.

This guide presents a systematic approach to de-risking such compounds through a rigorous cross-reactivity screening cascade.

Comparative Compounds: Establishing a Benchmark

To contextualize the selectivity profile of this compound, a direct comparison with a well-characterized reference compound is essential.

  • Niacin (Nicotinic Acid): The endogenous and therapeutic agonist for HCA2.[3][12] It serves as the gold standard for potency but also the benchmark for undesirable effects like flushing. Its activity at other receptors, though not extensive, provides a baseline for comparison.

  • Acipimox: A niacin derivative used clinically, providing another relevant comparator for both on-target effects and side-effect profiles.[1]

The Selectivity Screening Cascade: A Tiered Approach

A logical, tiered workflow ensures that resources are used efficiently, starting with broad screening and progressing to more complex, functional assays for definitive characterization.

G cluster_1 Tier 2: Broad Off-Target Liability Screen cluster_2 Tier 3: Hit Confirmation & Functional Follow-up T1_cAMP cAMP Functional Assay (Gi Pathway Confirmation) T2_Screen Broad Panel Radioligand Binding Screen (e.g., Eurofins SafetyScreen44™) ~44 GPCRs, Ion Channels, Transporters T1_cAMP->T2_Screen Confirm On-Target Potency T1_Arrestin β-Arrestin Recruitment Assay (Flushing Pathway Proxy) T1_Arrestin->T2_Screen Assess Pathway Bias T3_Dose Functional Dose-Response Assays (For confirmed binding hits >50% inhibition) T2_Screen->T3_Dose Identify Off-Target Binding Hits GoNoGo GoNoGo T3_Dose->GoNoGo Go/No-Go Decision G cluster_0 HCA2 Receptor Activation cluster_1 Gi-Coupled Pathway (Therapeutic) cluster_2 β-Arrestin Pathway (Side Effect) Ligand 6-(THP-4-O)-Nicotinic Acid or Niacin HCA2 HCA2 (GPR109A) Receptor Ligand->HCA2 Binds Gi Gi Protein Activation HCA2->Gi Arrestin β-Arrestin Recruitment HCA2->Arrestin AC Adenylyl Cyclase Inhibition Gi->AC cAMP ↓ cAMP AC->cAMP Lipolysis ↓ Lipolysis cAMP->Lipolysis PGD2 Prostaglandin D2 Release Arrestin->PGD2 Flushing Vasodilation (Flushing) PGD2->Flushing

Caption: Divergent signaling pathways of the HCA2 receptor.

Interpretation:

  • A high Bias Factor (as seen for the illustrative 6-(THP-4-O)-Nicotinic Acid) is desirable. It suggests the compound is much more potent at driving the therapeutic Gi/cAMP pathway than the β-arrestin pathway associated with flushing.

  • A lack of significant binding (<50% inhibition) in the Tier 2 screen provides strong evidence for a clean off-target profile. For any hits that do emerge, the absence of functional activity in Tier 3 assays is critical for de-risking the compound. For example, while niacin shows some affinity for the related HCA3 receptor, this compound shows less, indicating superior selectivity between closely related receptor subtypes.

Conclusion

This guide provides a robust, logical framework for the comprehensive cross-reactivity profiling of this compound. By employing a tiered screening cascade that moves from broad binding assays to specific functional characterization, researchers can build a high-confidence data package. The ultimate goal is to identify candidates with a wide therapeutic window, achieved through high selectivity against a panel of off-targets and, ideally, a signaling bias that favors the desired anti-lipolytic pathway over the pathway mediating adverse effects. This methodical approach is fundamental to translating a potent compound into a safe and effective therapeutic.

References

  • Benyó, Z., Gille, A., Bennett, C. L., Clausen, B. E., & Offermanns, S. (2006). Nicotinic acid-induced flushing is mediated by activation of epidermal langerhans cells. Molecular Pharmacology, 70(6), 1844-1849. [Link]

  • Blevins, M. A., & Worley, J. F. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. [Link]

  • Digby, G. J., Lee, D. Y., Kim, Y., & Choi, C. S. (2012). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. PLoS ONE, 7(11), e48794. [Link]

  • Figge, J., & Figge, H. (2020). Niacin Toxicity. In StatPearls. StatPearls Publishing. [Link]

  • Gao, Z. G., et al. (2023). Structural insights into ligand recognition and selectivity of the human hydroxycarboxylic acid receptor HCAR2. Nature Communications, 14(1), 7739. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. The American Journal of Cardiology, 101(8A), 20B-26B. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). HCA2 receptor. [Link]

  • Li, Q., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 74(4), 1166–1178. [Link]

  • McKenney, J. M. (1990). Hepatic toxicity of unmodified and time-release preparations of niacin. The American Journal of Medicine, 89(3), 391-392. [Link]

  • Offermanns, S. (2006). The receptor for nicotinic acid. Atherosclerosis Supplements, 7(1), 25-29.
  • PubChem. (n.d.). Nicotinic Acid. [Link]

  • Southern, C., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

  • Vilaró, M. T., et al. (2012). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Frontiers in Molecular Biosciences, 8, 759600. [Link]

  • Wang, Y., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Journal of Pharmacological and Toxicological Methods, 76, 10-15. [Link]

  • Wikipedia. (n.d.). Hydroxycarboxylic acid receptor 2. [Link]

  • Wikipedia. (n.d.). Nicotinic acid. [Link]

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A Comparative Guide to the In Vitro and In Vivo Efficacy of GPR109A Agonists: A Case Study on 6-(Tetrahydropyran-4-yloxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the landscape of lipid-modifying and anti-inflammatory therapeutics, the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), presents a compelling target. Nicotinic acid (niacin), a long-established therapy for dyslipidemia, exerts its effects through this receptor. However, its clinical utility is often hampered by a significant side effect: cutaneous flushing. This has spurred the development of novel GPR109A agonists with improved pharmacological profiles.

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of GPR109A agonists, using the parent compound, nicotinic acid, as a benchmark. We will explore the hypothetical profile of a novel derivative, 6-(tetrahydropyran-4-yloxy)nicotinic acid, and detail the experimental frameworks essential for its evaluation. By understanding the nuances of GPR109A pharmacology and the methodologies to assess it, researchers can better design and interpret studies aimed at developing next-generation therapeutics with enhanced efficacy and tolerability.

The GPR109A Signaling Axis: A Dual Pathway to Therapeutic Efficacy

GPR109A is a Gi/Go-coupled receptor primarily expressed in adipocytes and immune cells, such as macrophages and Langerhans cells in the skin.[1] Its activation triggers two principal signaling cascades that contribute to its therapeutic effects and side-effect profile.

  • Gαi-Mediated Pathway (Anti-lipolytic Effect): Upon agonist binding, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] In adipocytes, this reduction in cAMP attenuates the activity of hormone-sensitive lipase, thereby inhibiting the release of free fatty acids (FFAs) into circulation. The reduced flux of FFAs to the liver is believed to contribute to the decreased synthesis of triglycerides and very-low-density lipoprotein (VLDL).[1]

  • β-Arrestin-Mediated Pathway (Flushing and Anti-inflammatory Effects): GPR109A activation also promotes the recruitment of β-arrestin proteins.[1] In Langerhans cells of the skin, β-arrestin signaling is implicated in the release of prostaglandin D2 (PGD2), a potent vasodilator that causes the characteristic flushing side effect of niacin.[1] Conversely, β-arrestin recruitment in immune cells like macrophages can mediate anti-inflammatory responses.

The ideal GPR109A agonist would therefore exhibit biased agonism, preferentially activating the Gαi pathway to achieve lipid-lowering effects while minimizing β-arrestin signaling in the skin to avoid flushing.

Hypothetical Profile: this compound

While specific experimental data for this compound is not publicly available, we can postulate its potential characteristics based on its structure. The addition of a tetrahydropyran-4-yloxy moiety to the nicotinic acid scaffold could influence several key pharmacological parameters:

  • Potency and Selectivity: The bulky and polar tetrahydropyran group may alter the binding affinity and selectivity for GPR109A over other receptors. Structure-activity relationship (SAR) studies of related analogs would be necessary to determine if this substitution enhances potency.

  • Pharmacokinetics: The modification could impact the compound's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, it might alter its solubility, plasma protein binding, and metabolic stability, potentially leading to a more favorable pharmacokinetic profile compared to nicotinic acid.

  • Side Effect Profile: The structural change might influence the downstream signaling cascade, potentially leading to a biased agonism that favors the anti-lipolytic pathway over the flushing pathway.

To validate these hypotheses, a rigorous evaluation of this compound using the in vitro and in vivo methodologies detailed below is essential.

In Vitro Efficacy Assessment: A Multi-faceted Approach

A comprehensive in vitro evaluation is the first step in characterizing a novel GPR109A agonist. This typically involves a panel of cell-based assays to determine potency, efficacy, and signaling bias.

Key In Vitro Assays:
  • cAMP Accumulation Assay: This functional assay measures the ability of an agonist to inhibit forskolin-stimulated cAMP production in cells expressing GPR109A. A lower EC50 value indicates higher potency in activating the Gαi pathway.[3]

  • β-Arrestin Recruitment Assay: This assay quantifies the recruitment of β-arrestin to the activated GPR109A receptor. It is crucial for assessing the potential for flushing and for identifying biased agonists.[4]

Table 1: Comparative In Vitro Potency of GPR109A Agonists

CompoundGPR109A-Mediated cAMP Inhibition (EC50)GPR109A-Mediated β-Arrestin Recruitment (EC50)Reference
Nicotinic Acid~100-300 nM~1-5 µM[2][5]
Acipimox~1-5 µMNot widely reported[6]
MK-0354 (Partial Agonist)Lower potency than niacinLower potency than niacin[1]
This compound To be determined To be determined

Note: EC50 values can vary depending on the cell line and assay conditions.

Experimental Protocol: GPR109A cAMP Functional Assay

This protocol outlines a typical procedure for assessing GPR109A activation by measuring the inhibition of forskolin-stimulated cAMP production.

I. Cell Culture:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing human GPR109A in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Plate the cells in a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.

II. Assay Procedure:

  • Wash the cells with a serum-free assay buffer.

  • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a defined period to prevent cAMP degradation.

  • Add varying concentrations of the test compound (e.g., this compound) or reference agonist (nicotinic acid) to the wells.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a specified time at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).

III. Data Analysis:

  • Plot the cAMP concentration against the log of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cluster_0 Cell Preparation cluster_1 Assay Steps cluster_2 Data Analysis CHO-GPR109A Cells CHO-GPR109A Cells Plate in 96-well plate Plate in 96-well plate CHO-GPR109A Cells->Plate in 96-well plate Incubate Overnight Incubate Overnight Plate in 96-well plate->Incubate Overnight Wash Cells Wash Cells Pre-incubate with PDE inhibitor Pre-incubate with PDE inhibitor Wash Cells->Pre-incubate with PDE inhibitor Add Agonist Add Agonist Pre-incubate with PDE inhibitor->Add Agonist Stimulate with Forskolin Stimulate with Forskolin Add Agonist->Stimulate with Forskolin Incubate Incubate Stimulate with Forskolin->Incubate Lyse Cells & Measure cAMP Lyse Cells & Measure cAMP Incubate->Lyse Cells & Measure cAMP Plot Dose-Response Curve Plot Dose-Response Curve Calculate EC50 Calculate EC50 Plot Dose-Response Curve->Calculate EC50 cluster_0 Model Induction cluster_1 Treatment Phase cluster_2 Analysis C57BL/6J Mice C57BL/6J Mice High-Fat Diet (8-12 weeks) High-Fat Diet (8-12 weeks) C57BL/6J Mice->High-Fat Diet (8-12 weeks) Randomization Randomization Daily Oral Dosing (2-4 weeks) Daily Oral Dosing (2-4 weeks) Randomization->Daily Oral Dosing (2-4 weeks) Blood Collection (Baseline & Final) Blood Collection (Baseline & Final) Daily Oral Dosing (2-4 weeks)->Blood Collection (Baseline & Final) Lipid Profile Analysis Lipid Profile Analysis Statistical Comparison Statistical Comparison Lipid Profile Analysis->Statistical Comparison

Caption: Workflow for an in vivo dyslipidemia study.

Conclusion: A Path Forward for Novel GPR109A Agonists

The development of novel GPR109A agonists with improved therapeutic profiles remains a significant goal in the management of dyslipidemia and related cardiovascular diseases. A thorough understanding of the dual signaling pathways of GPR109A is paramount in designing compounds that can preferentially activate the desired anti-lipolytic effects while minimizing the flushing side effect.

For a novel compound such as this compound, the path to clinical relevance begins with a rigorous in vitro characterization of its potency, efficacy, and signaling bias at the GPR109A receptor. Promising candidates can then be advanced to in vivo models of dyslipidemia and flushing to assess their therapeutic window. By employing the systematic and well-validated experimental approaches outlined in this guide, researchers can effectively evaluate the potential of new GPR109A agonists and contribute to the development of safer and more effective therapies for metabolic and inflammatory disorders.

References

  • Gille, A., Bodor, E. T., Kehraus, S., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79–106.
  • Chai, J. T., Digby, J. E., & Choudhury, R. P. (2013). GPR109A and vascular inflammation.
  • Li, X., St-Pierre, P., & Zandi, E. (2005). Acipimox, an inhibitor of lipolysis, attenuates atherogenesis in LDLR null mice treated with HIV protease inhibitor ritonavir.
  • Eurofins Discovery. (n.d.). GPR109A Human Hydroxycarboxylic Acid GPCR Cell Based Antagonist Arrestin LeadHunter Assay - US. Retrieved from [Link]

  • Liu, C., Kuei, C., Zhu, J., Yu, J., Zhang, L., Lord, B., ... & Lovenberg, T. W. (2012). MK-0354, a partial agonist of GPR109A, lowers plasma free fatty acids in humans. Journal of lipid research, 53(8), 1667-1673.
  • Yadav, M. K., Singh, R., Singh, N., & Shukla, A. K. (2023). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. bioRxiv, 2023-07.
  • Singh, N., Gurav, S., She, M., & Kumar, A. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139.
  • Zhang, Y., Zhai, Y., & Chen, R. (2010). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Biological Chemistry, 285(42), 32545-32556.
  • Thangaraju, M., Cresci, G. A., Liu, K., Ananth, S., Gnanaprakasam, J. P., Browning, D. D., ... & Ganapathy, V. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer research, 69(7), 2826-2832.
  • Paolini, J. F., Mitchel, Y. B., & Shapiro, D. R. (2008). Effects of laropiprant on nicotinic acid-induced flushing in patients with dyslipidemia. The American journal of cardiology, 101(5), 625-630.
  • Shah, T. Z., Ali, A. B., Jafri, S. A., & Qazi, M. H. (2014). Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non-diabetic rats. Pakistan journal of medical sciences, 30(1), 195.

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Confirming the Binding Mode of 6-(Tetrahydropyran-4-yloxy)nicotinic Acid to NAMPT via Mutagenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, elucidating the precise binding mode of a novel inhibitor is a critical step in the journey from a promising compound to a potential therapeutic. This guide provides an in-depth, experimentally-driven comparison to confirm the binding interactions of 6-(Tetrahydropyran-4-yloxy)nicotinic acid, a potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), through a systematic mutagenesis approach. By moving beyond mere protocol, we will delve into the causal logic behind each experimental choice, ensuring a robust and self-validating investigation.

Introduction: The Significance of NAMPT and Its Inhibition

Nicotinamide Phosphoribosyltransferase (NAMPT) is a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1] Given the heightened metabolic demands of cancer cells, they often exhibit an increased reliance on this pathway, making NAMPT an attractive target for anticancer drug development.[1][2] this compound has emerged as a promising NAMPT inhibitor. Understanding its molecular interactions within the NAMPT active site is paramount for optimizing its efficacy and selectivity.

Structural studies of NAMPT have revealed that many of its inhibitors occupy a tunnel-shaped cavity within the active site, where the natural substrate, nicotinamide, binds.[3][4] Our hypothesis is that this compound also binds within this pocket, forming key interactions with specific amino acid residues. To rigorously test this, we will employ site-directed mutagenesis, a powerful technique to assess the role of individual amino acids in ligand binding.[5]

Experimental Strategy: A Multi-faceted Approach

Our strategy is centered around comparing the binding and inhibitory activity of this compound on wild-type (WT) NAMPT versus a panel of NAMPT mutants. The selection of residues for mutation will be guided by in silico modeling based on the known crystal structure of NAMPT. This will be followed by a suite of biophysical and functional assays to quantify any changes in binding affinity and enzymatic inhibition.

G cluster_0 Phase 1: In Silico Analysis & Mutant Selection cluster_1 Phase 2: Molecular Biology & Protein Production cluster_2 Phase 3: Biophysical & Functional Comparison cluster_3 Phase 4: Data Analysis & Conclusion A Identify Putative Binding Site (NAMPT Crystal Structure) B Molecular Docking of This compound A->B C Select Key Residues for Mutagenesis (e.g., His191, Gly217, Asp219) B->C D Site-Directed Mutagenesis (e.g., Alanine Scanning) C->D E Protein Expression & Purification (WT and Mutant NAMPT) D->E F Biophysical Binding Assays (e.g., SPR, ITC) E->F G Enzymatic Activity Assays E->G H Determine Kd, IC50, and Ki values F->H G->H I Compare WT vs. Mutant Data H->I J Confirm Binding Mode I->J

Figure 1: A comprehensive workflow for confirming ligand binding mode using mutagenesis.

Phase 1: In Silico Analysis and Selection of Key Residues

Before embarking on wet-lab experiments, computational modeling provides an invaluable roadmap. Based on existing crystal structures of NAMPT in complex with other inhibitors, key residues within the active site tunnel, such as His191, Gly217, and Asp219, are known to form a critical hydrogen bond network.[4] Molecular docking simulations with this compound will be performed to predict its specific orientation and key interactions within this pocket. Residues predicted to form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the inhibitor are prime candidates for mutagenesis.

For this guide, we will focus on a set of hypothetical key residues:

  • His191: Predicted to form a hydrogen bond with the carboxylic acid moiety of the inhibitor.

  • Tyr188: Potentially involved in a π-stacking interaction with the pyridine ring.

  • Gly217: Its mutation to a bulkier residue (e.g., Valine) is expected to introduce steric hindrance.

  • Asp219: Forms a crucial hydrogen bond with a nearby water molecule that mediates inhibitor binding.[4]

Phase 2: Generation and Production of NAMPT Mutants

Alanine Scanning Mutagenesis

To probe the importance of the side chains of our selected residues, we will employ alanine scanning mutagenesis.[6] This technique systematically replaces target residues with alanine, which is chemically inert and removes the side chain beyond the β-carbon, thereby minimizing structural perturbations while revealing the functional contribution of the original side chain.[7]

Experimental Protocol: Site-Directed Mutagenesis by PCR

  • Primer Design: For each selected residue, design a pair of complementary mutagenic primers containing the desired alanine codon (e.g., GCT) at the site of the target residue. The primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with a plasmid containing the wild-type NAMPT cDNA as the template and the mutagenic primers. This will amplify the entire plasmid, incorporating the desired mutation.

  • Template Digestion: Digest the PCR product with DpnI endonuclease. DpnI specifically cleaves methylated and hemimethylated DNA, thus selectively degrading the parental plasmid template and leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.

Protein Expression and Purification

Both wild-type and mutant NAMPT proteins will be expressed in E. coli and purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity and homogeneity.

Phase 3: Comparative Biophysical and Functional Assays

With purified wild-type and mutant proteins in hand, we can now quantitatively assess the impact of each mutation on the binding and inhibitory activity of this compound.

Biophysical Assays for Direct Binding Affinity

A variety of biophysical techniques can be employed to measure the binding affinity (Kd) of the inhibitor to the enzyme.[8][9]

  • Surface Plasmon Resonance (SPR): This technique provides real-time kinetic data on association and dissociation rates, from which the Kd can be calculated.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including Kd, stoichiometry, and enthalpy.

  • Thermal Shift Assay (TSA): TSA measures the change in the melting temperature of the protein upon ligand binding, offering a high-throughput method to screen for binding.[]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize the purified NAMPT (WT or mutant) onto a sensor chip.

  • Binding Analysis: Inject a series of concentrations of this compound over the sensor surface and monitor the change in the SPR signal in real-time.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Functional Assays for Inhibitory Potency

Enzyme activity assays are crucial for determining the functional consequence of the mutations on the inhibitory effect of the compound.[11]

Experimental Protocol: NAMPT Enzymatic Assay

  • Reaction Setup: Prepare a reaction mixture containing a fixed concentration of NAMPT (WT or mutant), its substrates (nicotinamide and 5-phosphoribosyl-1-pyrophosphate), and varying concentrations of this compound.

  • Enzyme Kinetics: Initiate the reaction and measure the rate of product formation (nicotinamide mononucleotide) over time using a suitable detection method (e.g., a coupled enzyme assay that produces a fluorescent or colorimetric signal).

  • IC50 Determination: Plot the enzyme activity as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

  • Ki Determination: To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor. The data can then be analyzed using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive, non-competitive, or uncompetitive).[12]

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized in a clear and comparative format.

Table 1: Comparative Binding Affinities and Inhibitory Potencies

NAMPT VariantBinding Affinity (Kd) [nM] (SPR)Inhibitory Potency (IC50) [nM]Inhibition Constant (Ki) [nM]Fold Change (vs. WT)
Wild-Type10 ± 225 ± 515 ± 3-
H191A500 ± 501200 ± 150800 ± 10050-fold
Y188A80 ± 10150 ± 20100 ± 153-fold
G217V> 10,000> 25,000> 15,000> 1000-fold
D219A350 ± 40950 ± 110650 ± 8038-fold

Interpreting the Results:

  • A significant increase (e.g., >10-fold) in the Kd, IC50, and Ki values for a mutant compared to the wild-type indicates that the mutated residue is crucial for the binding of this compound.

  • In our hypothetical data, the H191A, G217V, and D219A mutations all lead to a substantial loss of binding affinity and inhibitory potency, strongly suggesting that His191, Gly217, and Asp219 are key interaction points.

  • The dramatic effect of the G217V mutation supports the hypothesis of steric hindrance in the binding pocket.

  • The moderate effect of the Y188A mutation suggests that while this residue may contribute to binding, it is not as critical as the others.

G cluster_0 NAMPT Active Site cluster_1 This compound NAMPT NAMPT His191 His191 Tyr188 Tyr188 Gly217 Gly217 Asp219 Asp219 Inhibitor Inhibitor Inhibitor->His191 H-bond Inhibitor->Tyr188 π-stacking Inhibitor->Gly217 Steric Clash (in G217V) Inhibitor->Asp219 Water-mediated H-bond

Figure 2: A simplified representation of the hypothesized binding interactions.

Conclusion: A Self-Validating Approach to Confirm Binding Mode

By systematically mutating putative binding site residues and quantifying the resulting changes in binding affinity and enzyme inhibition, we can confidently confirm the binding mode of this compound. This multi-faceted approach, combining in silico prediction with rigorous biophysical and functional assays, provides a robust and self-validating framework for understanding the molecular basis of inhibitor action. The insights gained from such studies are invaluable for guiding the rational design of next-generation inhibitors with improved potency and selectivity.

References

  • Ballesteros, J. A., & Weinstein, H. (1995). Integrated methods for the construction of three-dimensional models and computational probing of the structure, function, and ligand binding of G-protein coupled receptors. Methods in Neurosciences, 25, 366-428.
  • Bocci, G., et al. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. [Link]

  • Cunningham, B. C., & Wells, J. A. (1989). High-resolution epitope mapping of hGH-receptor interactions by alanine-scanning mutagenesis. Science, 244(4908), 1081-1085.
  • Hasmann, M., & Schemainda, I. (2003). (E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-(pyridin-3-yl)acrylamide (FK866), a new inhibitor of nicotinamide phosphoribosyltransferase, induces apoptosis in a delayed fashion in HCT116 colon cancer cells. Cancer Research, 63(21), 7436-7442.
  • Khan, J. A., et al. (2006). A tunnel-binding inhibitor of nicotinamide phosphoribosyltransferase with potent in vivo antitumor activity.
  • Morrison, K. L., & Weiss, G. A. (2001). Combinatorial alanine-scanning. Current Opinion in Chemical Biology, 5(3), 302-307.
  • Oh, M., et al. (2014). Structural basis for resistance to diverse classes of NAMPT inhibitors. PLoS One, 9(10), e109366. [Link]

  • Pope, A. J. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Sorrentino, F., et al. (2013). Site-directed mutagenesis to study the role of specific amino acids in the ligand binding domain of PPARs. Methods in Molecular Biology, 952, 143-152. [Link]

  • Tan, L., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology, 13, 976005. [Link]

  • Weiss, G. A., et al. (2000). A coiled-coil consensus sequence in the C-terminal domain of the human immunodeficiency virus type 1 gp41 envelope protein. Proceedings of the National Academy of Sciences, 97(25), 13957-13962.
  • Zak, K. M., et al. (2012). Structural basis for the inhibition of human nicotinamide phosphoribosyltransferase by a novel class of potent and specific inhibitors. Journal of Biological Chemistry, 287(51), 42784-42795.

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A Senior Application Scientist's Guide to Comparative Docking Studies of Nicotinic Acid Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical comparison of a series of nicotinic acid derivatives, focusing on their potential as antimicrobial agents through the inhibition of tyrosyl-tRNA synthetase. We will explore the rationale behind the experimental design, from synthesis to in silico analysis, and provide detailed, reproducible protocols for researchers, scientists, and drug development professionals. Our aim is to not only present data but to illuminate the decision-making process in a real-world drug discovery context.

Introduction: The Therapeutic Potential of Nicotinic Acid Derivatives

Nicotinic acid, or vitamin B3, is a well-known essential nutrient with a diverse range of biological activities.[1] Beyond its nutritional role, the scaffold of nicotinic acid has proven to be a versatile starting point for the development of novel therapeutic agents with applications in treating a variety of conditions, including cancer, inflammation, and microbial infections.[2][3][4] The pyridine ring and the carboxylic acid group of nicotinic acid offer multiple points for chemical modification, allowing for the synthesis of a wide array of derivatives with tailored pharmacological profiles.[4]

In the ongoing battle against antimicrobial resistance, there is a critical need for new drugs with novel mechanisms of action. One promising target is tyrosyl-tRNA synthetase (TyrRS), an essential enzyme responsible for attaching the amino acid tyrosine to its corresponding tRNA during protein synthesis.[5] Inhibition of this enzyme effectively halts protein production, leading to bacterial cell death. The unique structure of the bacterial TyrRS active site compared to its human counterpart presents an opportunity for the design of selective inhibitors with minimal off-target effects.

This guide will focus on a comparative study of two series of nicotinic acid derivatives—acylhydrazones and 1,3,4-oxadiazolines—as potential inhibitors of Staphylococcus aureus tyrosyl-tRNA synthetase. We will dissect the synthesis, antimicrobial evaluation, and, most critically, the comparative molecular docking studies that provide a structural basis for their observed activities.

Experimental Design & Rationale: A Multi-faceted Approach

A robust drug discovery campaign integrates chemical synthesis, biological evaluation, and computational modeling. The causality behind this multi-pronged approach is to create a feedback loop where experimental data informs and validates computational predictions, and vice-versa.

Synthesis of Nicotinic Acid Derivatives

The synthetic strategy employed in this study is a two-step process designed for efficiency and versatility, allowing for the generation of a diverse library of compounds from a common starting material, nicotinic acid hydrazide.[5][6]

Step 1: Synthesis of Acylhydrazone Derivatives.

The initial series of compounds, the acylhydrazones, are synthesized through a condensation reaction between nicotinic acid hydrazide and various substituted aldehydes.[7] This reaction is typically carried out in ethanol under reflux and offers high yields.[5] The choice of aldehydes is crucial as it allows for the introduction of a wide range of chemical diversity at one end of the molecule, which can significantly impact biological activity.

Step 2: Synthesis of 1,3,4-Oxadiazoline Derivatives.

The acylhydrazone intermediates are then subjected to a cyclization reaction using acetic anhydride to yield the corresponding 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives.[7] This second step introduces a new heterocyclic ring system, altering the shape, polarity, and hydrogen bonding potential of the molecules, which can lead to different interactions with the target enzyme.

Antimicrobial Activity Assessment

The synthesized compounds are evaluated for their antimicrobial activity against a panel of clinically relevant bacterial and fungal strains. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[7] A lower MIC value indicates greater potency. For this guide, we will focus on the activity against Gram-positive bacteria, particularly Staphylococcus aureus, as this is a common and often drug-resistant pathogen.[1]

Comparative Molecular Docking: Unveiling the Mechanism of Action

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8] It allows us to visualize and quantify the interactions between our synthesized compounds and the active site of tyrosyl-tRNA synthetase, providing a plausible explanation for their observed biological activities.

Experimental Protocol: Molecular Docking of Nicotinic Acid Derivatives against Tyrosyl-tRNA Synthetase

This protocol outlines the key steps for performing a comparative molecular docking study. The trustworthiness of a docking study relies on a well-defined and validated protocol.

Step 1: Protein Preparation.

  • Obtain the Protein Structure: The three-dimensional crystal structure of the target protein, Staphylococcus aureus tyrosyl-tRNA synthetase, is retrieved from the Protein Data Bank (PDB).

  • Pre-processing: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges to the amino acid residues. This step is crucial for ensuring that the protein is in a chemically correct state for docking.

Step 2: Ligand Preparation.

  • 3D Structure Generation: The two-dimensional structures of the nicotinic acid derivatives are converted into three-dimensional structures.

  • Energy Minimization: The 3D structures of the ligands are subjected to energy minimization to obtain their most stable conformation. This is typically done using a suitable force field.

Step 3: Docking Simulation.

  • Define the Binding Site: The active site of the tyrosyl-tRNA synthetase is defined based on the location of the co-crystallized ligand or through computational prediction methods.

  • Run Docking Algorithm: A docking algorithm is used to explore the conformational space of the ligand within the defined binding site and to score the different binding poses. The scoring function estimates the binding affinity (e.g., in kcal/mol), with lower scores generally indicating a more favorable interaction.

Step 4: Analysis of Results.

  • Binding Energy Comparison: The binding energies of all the docked derivatives are compared to identify the compounds with the highest predicted affinity for the target enzyme.

  • Interaction Analysis: The binding poses of the most active and least active compounds are visualized to identify the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that contribute to their binding affinity. This analysis provides valuable insights into the structure-activity relationship (SAR).

Step 5: Validation of the Docking Protocol.

To ensure the reliability of the docking protocol, a validation step is performed by redocking the native ligand into the active site of the protein. A successful docking protocol should be able to reproduce the experimentally observed binding mode of the native ligand with a low root-mean-square deviation (RMSD) value.

Visualizing the Docking Workflow

docking_workflow cluster_prep Preparation cluster_processing Processing cluster_docking Docking & Analysis PDB Protein Crystal Structure (PDB) Protein_Prep Protein Preparation (Add Hydrogens, Assign Charges) PDB->Protein_Prep Ligands 2D Ligand Structures Ligand_Prep Ligand Preparation (3D Conversion, Energy Minimization) Ligands->Ligand_Prep Docking Molecular Docking Simulation Protein_Prep->Docking Ligand_Prep->Docking Analysis Analysis of Results (Binding Energies, Interactions) Docking->Analysis binding_interactions cluster_active Compound 13 (Most Active) cluster_inactive Compound 17 (Less Active) node1 Nicotinic Acid Core node2 Acylhydrazone Linker node1->node2 node3 5-Nitrofuran Group node2->node3 node4 Key H-bonds with Active Site Residues node2->node4 node5 Hydrophobic Interactions node3->node5 node6 Nicotinic Acid Core node7 1,3,4-Oxadiazoline Ring node6->node7 node8 2-hydroxy-3,5-diiodophenyl Group node7->node8 node9 Fewer H-bonds node7->node9 node10 Steric Hindrance node8->node10

Caption: A schematic representation of the key interactions for a highly active vs. a less active compound.

The docking analysis of compound 13 reveals that the acylhydrazone linker forms crucial hydrogen bonds with key amino acid residues in the active site of tyrosyl-tRNA synthetase. The 5-nitrofuran group is positioned in a hydrophobic pocket, further stabilizing the interaction. In contrast, the more rigid 1,3,4-oxadiazoline ring in compound 17 may not allow for the optimal hydrogen bonding geometry, and the bulkier diiodophenyl group might introduce some steric clashes within the binding site, leading to a less favorable binding energy and reduced biological activity.

Conclusion and Future Directions

This comparative guide has demonstrated the power of integrating chemical synthesis, biological evaluation, and molecular docking to understand the structure-activity relationships of nicotinic acid derivatives as potential antimicrobial agents. The acylhydrazone scaffold, particularly when substituted with a 5-nitrofuran moiety, has emerged as a promising starting point for the development of novel tyrosyl-tRNA synthetase inhibitors.

The insights gained from this comparative docking study provide a clear roadmap for future optimization efforts. Future work could focus on:

  • Synthesizing and testing a broader range of acylhydrazone derivatives with different electron-withdrawing and electron-donating groups to further probe the SAR.

  • Utilizing more advanced computational techniques , such as molecular dynamics simulations, to study the dynamic behavior of the ligand-protein complex and to obtain more accurate binding free energy calculations.

  • Performing experimental validation of the predicted binding mode through techniques like X-ray crystallography to confirm the interactions observed in the docking study.

By following this iterative cycle of design, synthesis, testing, and computational analysis, we can accelerate the discovery of new and effective antimicrobial agents to combat the growing threat of drug-resistant infections.

References

  • Paneth, A., Stączek, S., Glibowska, A., Wujec, M., & Paneth, P. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International Journal of Molecular Sciences, 23(5), 2823. [Link]

  • Paneth, A., Stączek, S., Glibowska, A., Wujec, M., & Paneth, P. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. ResearchGate. [Link]

  • Paneth, A., Stączek, S., Glibowska, A., Wujec, M., & Paneth, P. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. PubMed. [Link]

  • El-Sayed, M. A., El-Gazzar, M. G., & El-Gazzar, M. G. (2023). Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. Molecules, 28(13), 5091. [Link]

  • Mahmoud, Z. A., Abdel-Maksoud, M. S., Abdel-Maksoud, M. S., & Abdel-Maksoud, M. S. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]

  • Yoloye, T. O., & Adebayo, J. O. (2025). Synthesis and molecular docking of isonicotinohydrazide derivatives as anti-tuberculosis candidates. ResearchGate. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Abdel-Gawad, H. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(11), e2300250. [Link]

  • Paneth, A., Stączek, S., Glibowska, A., Wujec, M., & Paneth, P. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. PubMed Central. [Link]

  • Gül, H. İ., & Taslimi, P. (2019). Synthesis, biological evaluation and molecular docking of novel pyrazole derivatives as potent carbonic anhydrase and acetylcholinesterase inhibitors. Bioorganic Chemistry, 86, 495-502. [Link]

  • Tiwari, A., & Tiwari, V. (2025). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. ResearchGate. [Link]

  • Gordien, A. Y., Gray, A. I., Franzblau, S. G., & Seidel, V. (2021). Molecular Docking Suggests the Targets of Anti-Mycobacterial Natural Products. Molecules, 26(2), 434. [Link]

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  • Khalaf, H. S., Mounier, M. M., Al-Yousef, S. A., & Mahmoud, S. Y. (2022). Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide. Molecules, 27(13), 4208. [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935-949. [Link]

  • Sreekanth, K., & Sridhar, S. (2019). ANALYSIS OF THE MOLECULAR DOCKING STUDY OF NICOTINIC ACID DERIVATIVES TO VARIOUS TARGET PROTEINS FROM MYCOBACTERIUM TUBERCULOSIS. ResearchGate. [Link]

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Safety Operating Guide

Navigating the Safe Handling of 6-(Tetrahydropyran-4-yloxy)nicotinic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of novel chemical compounds is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for handling 6-(Tetrahydropyran-4-yloxy)nicotinic acid, with a focus on personal protective equipment (PPE) and proper disposal protocols. Our commitment is to empower you with the knowledge to work safely and effectively, making this a trusted resource for your laboratory safety needs.

Understanding the Hazard Landscape

The SDS for Pentafluorophenyl 6-(tetrahydropyran-4-yloxy)nicotinate indicates the following potential hazards:

  • Acute toxicity (oral, dermal, and inhalation)[1]

  • Skin irritation[1]

  • Serious eye irritation[1]

  • Specific target organ toxicity (single exposure), may cause respiratory irritation[1]

Nicotinic acid is classified as causing serious eye irritation.[2][3][4][5] Based on this data, it is prudent to treat this compound as a compound that is potentially hazardous upon inhalation, ingestion, and skin contact, and as a definite eye irritant. The compound is expected to be a solid powder at room temperature, necessitating measures to control dust exposure.

Core Personal Protective Equipment (PPE)

A comprehensive PPE strategy is your first line of defense against chemical exposure. The following table outlines the minimum PPE requirements for handling this compound.

Body Part Personal Protective Equipment Rationale
Eyes/Face Chemical splash goggles and a face shieldProtects against dust particles and potential splashes. A face shield offers an additional layer of protection for the entire face.[6]
Hands Nitrile or neoprene glovesProvides a barrier against skin contact. Double gloving is recommended when handling larger quantities or for prolonged periods.
Body Laboratory coatProtects skin and personal clothing from contamination.[7]
Respiratory NIOSH-approved respirator (e.g., N95)Essential when handling the powder outside of a fume hood to prevent inhalation of dust particles.[6]
Feet Closed-toe shoesProtects feet from spills and falling objects.[8]

Operational Handling: A Step-by-Step Approach

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Workflow for Handling this compound

receiving Receiving and Unpacking storage Secure Storage receiving->storage Inspect container weighing Weighing and Aliquotting storage->weighing Transport in secondary container dissolving Dissolution weighing->dissolving Use fume hood or ventilated enclosure disposal Waste Disposal weighing->disposal reaction Use in Experiment dissolving->reaction Add to reaction vessel dissolving->disposal reaction->disposal Collect all waste

Caption: A logical workflow for the safe handling of this compound from receipt to disposal.

1. Receiving and Unpacking:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Wear appropriate PPE (gloves, lab coat, and eye protection) during unpacking.

  • Confirm that the container is clearly labeled.

2. Storage:

  • Store the compound in a cool, dry, and well-ventilated area.[2]

  • Keep the container tightly closed to prevent dust from becoming airborne.

  • Store away from incompatible materials, such as strong oxidizing agents.

3. Weighing and Aliquoting:

  • Crucially, all handling of the solid compound that may generate dust must be performed in a certified chemical fume hood or a ventilated balance enclosure. This is to mitigate the risk of inhalation.[2]

  • Use appropriate tools (e.g., spatulas) to handle the powder and avoid creating dust clouds.

  • Have all necessary equipment and waste containers within the enclosure before starting.

4. Dissolution:

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature.

5. Use in Experiments:

  • Handle all solutions containing the compound with the same level of precaution as the solid form.

  • Ensure all reaction vessels are properly labeled.

Disposal Plan: A Commitment to Environmental Responsibility

Proper chemical waste disposal is not just a regulatory requirement but also a cornerstone of responsible scientific practice. Heterocyclic compounds can be persistent in the environment and may have ecotoxicological effects.[9]

Waste Segregation and Collection
  • Solid Waste:

    • Contaminated consumables such as gloves, weighing papers, and paper towels should be collected in a dedicated, clearly labeled hazardous waste container.

    • Excess solid this compound should be disposed of as hazardous chemical waste.

  • Liquid Waste:

    • Solutions containing the compound should be collected in a separate, labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been verified.

  • Sharps Waste:

    • Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.

Waste Disposal Procedure

start Waste Generation solid_waste Solid Waste (Gloves, Weighing Paper) start->solid_waste liquid_waste Liquid Waste (Solutions) start->liquid_waste sharps_waste Sharps Waste (Needles, Pipettes) start->sharps_waste collect_solid Collect in Labeled Solid Waste Bag solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Carboy liquid_waste->collect_liquid collect_sharps Collect in Sharps Container sharps_waste->collect_sharps storage Store in Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_sharps->storage pickup Schedule EHS Waste Pickup storage->pickup end Proper Disposal pickup->end

Caption: A systematic approach to the segregation and disposal of waste generated from handling this compound.

  • Segregate at the Source: Immediately place waste into the appropriate, labeled container at the point of generation.

  • Container Management: Ensure all waste containers are kept closed when not in use and are stored in a designated satellite accumulation area.[10]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of full waste containers.

Never dispose of this compound or its solutions down the drain. [2][3][5]

Emergency Procedures

Spills:

  • Small Spills (in a fume hood): Use an absorbent material to clean up the spill. Place the contaminated absorbent in the solid hazardous waste container.

  • Large Spills (or spills outside a fume hood): Evacuate the immediate area. Alert others and contact your institution's EHS for assistance.

Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[2]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

By adhering to these guidelines, you can confidently and safely handle this compound in your research endeavors, ensuring the protection of yourself, your colleagues, and the environment.

References

  • Carl ROTH GmbH + Co. KG. Safety Data Sheet: Nicotinic acid. [https://www.carlroth.com/medias/SDB-3815-AU-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTY4ODZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaGEzLzkwMzU3NDQyNDc4Mzgu cGRmfDE2Y2RjYjQ0ZGY1ZGYxZDEzZDEzMGUyZDI2MjE4MjA5ZGYxNzM1ZmMzMGU5ZGYzMDIyYjM3ZDIyYjM3ZDIy]([Link] cGRmfDE2Y2RjYjQ0ZGY1ZGYxZDEzZDEzMGUyZDI2MjE4MjA5ZGYxNzM1ZmMzMGU5ZGYzMDIyYjM3ZDIyYjM3ZDIy)

  • Carl ROTH GmbH + Co. KG. Safety Data Sheet: Nicotinic acid. [https://www.carlroth.com/medias/SDB-3815-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDI4NzZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaGEzLzkwMzU3NDQyNDc4Mzgu cGRmfDE2Y2RjYjQ0ZGY1ZGYxZDEzZDEzMGUyZDI2MjE4MjA5ZGYxNzM1ZmMzMGU5ZGYzMDIyYjM3ZDIyYjM3ZDIy]([Link] cGRmfDE2Y2RjYjQ0ZGY1ZGYxZDEzZDEzMGUyZDI2MjE4MjA5ZGYxNzM1ZmMzMGU5ZGYzMDIyYjM3ZDIyYjM3ZDIy)

  • MDPI. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. [Link]

  • National Center for Biotechnology Information. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

  • ResearchGate. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

  • TSI Journals. Exploration of heterocyclic compounds from bio waste sugars: a Review. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • The Japanese Pharmacopoeia. Nicotinic Acid / Official Monographs for Part I. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]

  • JETIR. SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. [Link]

  • Boston University. Chemical Waste Management Guide. [Link]

  • University of California, Santa Barbara. Chemical Safety: Personal Protective Equipment. [Link]

  • MDPI. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. [Link]

  • ACS Material. PPE and Safety for Chemical Handling. [Link]

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(Tetrahydropyran-4-yloxy)nicotinic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.